N-(2-cyanophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPZUVDPPNGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291091 | |
| Record name | N-(2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25116-00-1 | |
| Record name | N-(2-Cyanophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25116-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73082 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025116001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25116-00-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(2-cyanophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-(2-cyanophenyl)acetamide from 2-aminobenzonitrile: A Technical Guide
Abstract
This technical whitepaper provides a comprehensive guide to the synthesis of N-(2-cyanophenyl)acetamide, also known as 2-acetamidobenzonitrile, from its precursor, 2-aminobenzonitrile. The core of this process is the N-acetylation of the primary aromatic amine, a fundamental and widely utilized transformation in organic synthesis. This document details the reaction mechanism, experimental protocols, and purification techniques. Quantitative data is summarized for clarity, and key workflows are visualized using diagrams to aid researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound (CAS No: 25116-00-1) is a substituted acetanilide derivative featuring a nitrile group ortho to the acetamido functionality. The synthesis involves the formation of an amide bond between the amino group of 2-aminobenzonitrile and an acetyl group donor. The most common and straightforward method employs acetic anhydride as the acetylating agent, which proceeds via a nucleophilic acyl substitution mechanism. This modification of the amino group into an acetamido group can significantly alter a molecule's physicochemical properties, such as stability, solubility, and bioavailability, a crucial consideration in medicinal chemistry and drug development.
Starting Material: 2-Aminobenzonitrile (CAS No: 1885-29-6), also known as anthranilonitrile or 2-cyanoaniline. Product: this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ).
Reaction Scheme and Mechanism
The N-acetylation of 2-aminobenzonitrile is typically achieved by reacting it with acetic anhydride. The reaction is an example of nucleophilic acyl substitution. The nitrogen atom of the amino group in 2-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which serves as the leaving group, to form the final N-acetylated product and acetic acid as a byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes representative quantitative data for the N-acetylation of aminopyridine derivatives, which serves as a reliable model for the synthesis of this compound. Conditions can be adapted for the target synthesis.
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride (neat) | < 60 | 1 | 95 | |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride (neat) | 70 | 2 | 95 | |
| 4-Aminobenzonitrile | Bromoacetyl bromide | Anhydrous DMF/Dioxane | 0 to RT | Overnight | 77 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
2-Aminobenzonitrile
-
Acetic Anhydride
-
Ethyl Acetate
-
Deionized Water / Ice
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or perform the reaction neat. Place the flask in an ice bath to cool the contents to 0-5 °C.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.
-
Stir the mixture until the product precipitates as a solid. If the product separates as an oil, continue stirring until it solidifies.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining acetic acid.
-
-
Alternative Work-up (Extraction):
-
If the product does not precipitate well, transfer the aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
-
Recrystallization: This is the most common and effective method for purifying the product.
-
Select a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution has a color, a small amount of activated carbon can be added to decolorize it. Boil for a few minutes and then perform a hot filtration to remove the carbon.
-
Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualized Workflows
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to N-(2-cyanophenyl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-cyanophenyl)acetamide, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique molecular architecture, featuring a cyanophenyl group attached to an acetamide moiety, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, this document includes visualizations of experimental workflows to facilitate a deeper understanding of the synthesis and purification processes.
Chemical Structure and Identification
This compound, also known as 2-acetamidobenzonitrile, possesses a well-defined chemical structure that is the foundation of its chemical behavior and potential biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Acetamidobenzonitrile, N-(2-Cyano-phenyl)-acetamide, 2'-Cyanoacetoanilide |
| CAS Number | 25116-00-1[1] |
| Molecular Formula | C₉H₈N₂O[1] |
| Molecular Weight | 160.17 g/mol [2] |
| InChI | InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)[1] |
| SMILES | CC(=O)NC1=CC=CC=C1C#N[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is a combination of experimentally derived values for related compounds and computationally predicted values.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not definitively reported for this specific compound. Related compounds like phenylacetamide have a melting point of 154-155 °C. | Predicted/Analog Data |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents. | General observation for similar compounds |
| logP (predicted) | 0.6658[2] | Predicted |
| Polar Surface Area | 39.859 Ų[2] | Predicted |
| Hydrogen Bond Donors | 1[2] | Calculated |
| Hydrogen Bond Acceptors | 3[2] | Calculated |
Spectral Data (Predicted and Comparative)
Table 3: Predicted Spectral Data
| Spectrum Type | Predicted Peaks/Characteristics |
| ¹H NMR | Aromatic protons (phenyl ring): multiplet around δ 7.2-7.8 ppm. Amide proton (NH): singlet, likely deshielded. Methyl protons (CH₃): singlet around δ 2.0-2.2 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): δ 168-172 ppm. Cyano carbon (C≡N): δ 115-120 ppm. Aromatic carbons: δ 110-140 ppm. Methyl carbon (CH₃): δ 20-25 ppm.[4][5] |
| IR (Infrared) | N-H stretch: ~3300 cm⁻¹. C≡N stretch: ~2220-2240 cm⁻¹. C=O stretch (Amide I): ~1660 cm⁻¹. N-H bend (Amide II): ~1550 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: m/z 161.07094. [M+Na]⁺: m/z 183.05288. [M-H]⁻: m/z 159.05638.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, adapted from established protocols for similar compounds.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminobenzonitrile and acetic anhydride.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
2-Aminobenzonitrile
-
Acetic anhydride
-
Glacial acetic acid (or a suitable inert solvent like dichloromethane)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzonitrile in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
If an inert solvent was used, quench the reaction by the slow addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Workflow for the Purification of this compound
Caption: Alternative purification workflows for this compound.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, its derivatives have shown promise in various therapeutic areas. The core structure is a key building block for synthesizing compounds with potential biological activities.
Logical Relationship of this compound to Potential Biological Activities
Caption: Relationship between this compound and its potential biological applications.
Studies on related acetamide derivatives suggest potential for:
-
Antimicrobial Activity: The acetamide scaffold is present in numerous compounds exhibiting activity against various bacterial and fungal strains.
-
Anticancer Activity: this compound derivatives have been investigated as precursors for the synthesis of novel anticancer agents. For instance, they can be used to synthesize quinazoline derivatives, a class of compounds known for their anticancer properties.
-
Anti-inflammatory Activity: Some acetamide derivatives have demonstrated anti-inflammatory properties, suggesting a potential avenue for future research with this compound and its analogues.
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. Its well-defined structure and reactive functional groups make it an ideal starting material for the creation of diverse and complex molecules. While more extensive experimental data on its physicochemical and biological properties are needed, the existing information, combined with data from related compounds, provides a solid foundation for its use in research and development. This guide serves as a comprehensive resource for scientists and professionals working with this promising chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide [benchchem.com]
- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Spectroscopic Data of N-(2-cyanophenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-cyanophenyl)acetamide, a molecule of interest in chemical research and drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for compounds closely related to this compound. Due to the limited availability of published experimental data for the exact target molecule, data for structurally similar compounds are presented as a reference.
Table 1: ¹H NMR, IR, and MS Data for 2-cyano-N-(2-cyanophenyl)acetamide
| Parameter | Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.87 (s, 1H, NH), 8.38 (br s, 2H, NH₂), 8.16 (d, J = 8.0 Hz, 1H), 7.56-7.53 (m, 3H), 7.45 (t, J = 8.0 Hz, 1H), 7.36 (t, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H), 5.86 (br s, 2H, NH₂) |
| IR (neat, cm⁻¹) | 3437, 3200, 1629, 1591, 1500, 1395, 1009 |
| MS (m/z) | 237.3 [M+H]⁺ |
Data obtained from a closely related analog: 2-cyano-N-(2-cyanophenyl)acetamide.[1]
Table 2: ¹³C NMR Data for a Related Cyanophenylacetamide Derivative
| Parameter | Value (ppm) |
| ¹³C NMR (DMSO-d₆) | 165.60, 142.75, 133.39, 119.28, 118.89, 105.60, 30.17 |
Data for 2-Bromo-N-(4-cyanophenyl)acetamide, a positional isomer with a bromo-substituent, is provided as a reference for typical chemical shifts of the carbon skeleton.[2]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3]
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]
2. ¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
-
A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.
1. Sample Preparation (Thin Solid Film Method):
-
A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[5]
-
A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[5]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
2. Data Acquisition:
-
A background spectrum of the clean, empty salt plate is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
1. Sample Introduction:
-
A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]
-
The sample is vaporized by heating under high vacuum.[7]
2. Ionization:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
-
This causes the molecules to ionize and fragment.
3. Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Solubility of N-Phenylacetamide (Acetanilide) in Organic Solvents
Disclaimer: Due to the limited availability of public data on the solubility of N-(2-cyanophenyl)acetamide, this guide will focus on the structurally similar and well-characterized compound, N-phenylacetamide, commonly known as acetanilide. The principles, experimental protocols, and data presentation formats provided herein are directly applicable to the study of this compound and other related organic compounds.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, crystallization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of N-phenylacetamide (acetanilide) in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Quantitative Solubility Data of N-Phenylacetamide (Acetanilide)
The solubility of acetanilide in different organic solvents is influenced by factors such as temperature and the polarity of the solvent. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Solubility of Acetanilide in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Ethanol | 0 | 12.8 | [1] |
| 60 | 46.4 | [1] | |
| Methanol | 0 | 18.5 | |
| 60 | 59.2 | [2] | |
| Water | 0 | 0.53 | |
| 100 | 5.5 | ||
| Acetone | Room Temperature | Soluble | [3][4] |
| Chloroform | Room Temperature | Soluble | [3] |
| Ethyl Ether | Room Temperature | Soluble | [5] |
Table 2: Mole Fraction Solubility of Acetanilide in Ethanol at Various Temperatures [1]
| Temperature (K) | Temperature (°C) | Mole Fraction (x) |
| 288.15 | 15 | 0.0899 |
| 293.15 | 20 | 0.1032 |
| 298.15 | 25 | 0.1183 |
| 303.15 | 30 | 0.1354 |
| 308.15 | 35 | 0.1548 |
| 313.15 | 40 | 0.1768 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid compound in a solvent.[6][7]
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of a solid organic compound, such as acetanilide, in an organic solvent.
1. Materials and Equipment:
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Isothermal shaker or magnetic stirrer with stirring bar
-
Volumetric flasks
-
Beakers or Erlenmeyer flasks
-
Filter funnels and filter paper (or syringe filters)
-
Oven
-
Spatula
-
The solid solute (e.g., Acetanilide, purity >99%)
-
The organic solvent of interest
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the solvent in a beaker or Erlenmeyer flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[6]
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer or an isothermal shaker for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally (typically several hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.
-
Immediately filter the withdrawn sample through a filter paper or a syringe filter to remove any undissolved solid particles. The filtration apparatus should also be at the experimental temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solid residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[7]
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-N-phenylacetamide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-N-phenylacetamide, a versatile intermediate in organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. For clarity, it is important to note that the term "2'-Cyanoacetoanilide" can be ambiguous. While it is a synonym for N-(2-cyanophenyl)acetamide, this guide will focus on the isomeric compound 2-Cyano-N-phenylacetamide (also known as α-cyanoacetanilide), for which more extensive synthetic and characterization data is publicly available.
Compound Identification
Two primary isomers could be inferred from the name "2'-Cyanoacetoanilide". The properties of both are presented below for comprehensive understanding.
Table 1: Physicochemical Properties of Isomeric Cyanoacetanilides
| Property | 2-Cyano-N-phenylacetamide | This compound |
| Synonyms | α-Cyanoacetanilide, N-Phenyl-2-cyanoacetamide | 2'-Cyanoacetanilide, 2-Acetamidobenzonitrile |
| CAS Number | 621-03-4[1] | 25116-00-1[2] |
| Molecular Formula | C₉H₈N₂O[1] | C₉H₈N₂O[2][3] |
| Molecular Weight | 160.17 g/mol [1] | 160.17 g/mol [2][3] |
| Appearance | Not specified | Not specified |
| logP | Not specified | 0.6658[3] |
Synthesis of 2-Cyano-N-phenylacetamide
The synthesis of 2-Cyano-N-phenylacetamide can be achieved through the reaction of aniline with either cyanoacetic acid or its ethyl ester, ethyl cyanoacetate.[4] The reaction with ethyl cyanoacetate is a common and efficient method.
Synthetic Workflow
The overall workflow for the synthesis of 2-Cyano-N-phenylacetamide from ethyl cyanoacetate and aniline is depicted below.
References
Unveiling the Potential Biological Activity of N-(2-cyanophenyl)acetamide: A Technical Guide
Introduction
N-(2-cyanophenyl)acetamide is a small organic molecule belonging to the acetamide class of compounds. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, analysis of its derivatives and related compounds suggests a rich potential for pharmacological applications. The cyanophenyl acetamide scaffold has been identified in molecules with diverse therapeutic actions, including anticancer and antiviral properties.
This technical guide provides an in-depth look at the potential biological activities of this compound, primarily by examining the well-documented activities of its N-ferrocenylmethyl derivative, specifically N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide (referred to as FMA4 in a key study). This derivative offers the most significant insights into the potential antioxidant and enzyme-inhibiting properties of the core molecule. We will also explore the broader context of related cyanophenyl acetamide derivatives to build a comprehensive picture of its potential. This document is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities
The primary evidence for the biological activity of a compound closely related to this compound comes from a study on N-ferrocenylmethyl-N-(cyanophenyl)acetamides. In this research, the 2-cyano derivative, FMA4, was synthesized and evaluated for its antioxidant and enzyme-inhibiting properties.
Antioxidant Activity
FMA4, the N-ferrocenylmethyl derivative of this compound, has demonstrated significant potency as a scavenger of superoxide anion radicals (O₂⁻). This activity was assessed using cyclic voltammetry (CV) assays, which is a reliable method for evaluating the total antioxidant capacity of a compound.[1] The study highlighted that FMA4 was among the most potent compounds tested.
Enzyme Inhibition: Glutathione Reductase
The same study investigated the interaction of FMA4 with glutathione reductase through molecular docking simulations.[1] Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form glutathione (GSH). GSH is a critical molecule in protecting cells from oxidative damage. The molecular docking study revealed that FMA4 interacts with the amino acid residues of glutathione reductase.[1] However, it was found to be the most inactive compound against the glutathione reductase enzyme among the tested derivatives, with the highest inhibitory concentration.[1]
In Silico Toxicity Profile
An in silico toxicity study of FMA4 and its related compounds was performed using the ProTox-II web server.[1] This predictive analysis is crucial in the early stages of drug discovery to identify compounds with potentially low toxicity. The predictions for FMA4 were favorable, suggesting it to be non-toxic.[1]
Data Presentation
The following tables summarize the quantitative data available for the N-ferrocenylmethyl derivative of this compound (FMA4).
Table 1: Antioxidant and Enzyme Inhibition Data for FMA4
| Parameter | Value | Method | Reference |
| Superoxide Scavenging Activity (IC₅₀) | Potent (among the best) | Cyclic Voltammetry | [1] |
| Glutathione Reductase Inhibition (IC) | 2.61 µM | Molecular Docking | [1] |
| Glutathione Reductase Docking Score | -31.85 kJ/mol | Molecular Docking | [1] |
Table 2: In Silico Toxicity Prediction for FMA4
| Toxicity Endpoint | Prediction | Confidence Score |
| Hepatotoxicity | Inactive | - |
| Carcinogenicity | Inactive | - |
| Mutagenicity | Inactive | - |
| Cytotoxicity | Inactive | - |
| Immunotoxicity | Active | - |
| Toxicity Class | 3 | - |
| LD₅₀ (mg/kg) | 350 | - |
| (Data derived from the ProTox-II predictions for FMA4 in the cited study)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as a reference for researchers looking to investigate this compound or its derivatives.
Synthesis of N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide (FMA4)
This protocol describes the synthesis of the N-ferrocenylmethyl derivative as reported in the literature.[1]
-
Dissolution: Dissolve N-ferrocenylmethyl-N-(2-cyanophenyl)aniline (500 mg, 1.58 mmol) in acetic anhydride (160 ml, 1.7 mmol).
-
Reaction: Heat the reaction mixture at 65°C for 30 minutes under a nitrogen atmosphere.
-
Work-up: After cooling, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous solution with dichloromethane.
-
Washing: Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with water.
-
Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from a mixture of methanol/water (30/70) to yield the final product.[1]
Cyclic Voltammetry for Superoxide Scavenging Activity
This is a general protocol for assessing antioxidant activity against superoxide radicals using cyclic voltammetry.[1]
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in dimethylformamide (DMF).
-
Oxygen Saturation: Saturate the electrolyte solution with high-purity oxygen gas by bubbling for at least 30 minutes.
-
Electrochemical Cell: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Blank Measurement: Record the cyclic voltammogram of the oxygen-saturated DMF solution in the absence of the test compound.
-
Sample Measurement: Add increasing concentrations of the test compound (e.g., FMA4) to the electrolyte solution and record the cyclic voltammogram after each addition.
-
Data Analysis: Measure the decrease in the cathodic peak current of the oxygen reduction in the presence of the antioxidant. The scavenging activity is calculated using the formula: Scavenging activity (%) = [(I₀ - I) / I₀] x 100, where I₀ and I are the peak currents in the absence and presence of the test sample, respectively.
-
IC₅₀ Determination: Plot the scavenging activity against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).[1]
Molecular Docking with Glutathione Reductase
This protocol outlines a general workflow for in silico molecular docking studies.[1]
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human glutathione reductase from a protein data bank (e.g., PDB).
-
Prepare the receptor using software like AutoDockTools: remove water molecules and ligands, add polar hydrogen atoms, and assign charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand (e.g., FMA4) using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure and optimize its geometry using a suitable force field.
-
-
Docking Simulation:
-
Define the grid box around the active site of the enzyme.
-
Perform the docking using a program like AutoDock Vina. The program will generate multiple binding poses of the ligand in the active site.
-
-
Analysis:
-
Analyze the docking results to identify the best binding pose based on the docking score (binding energy).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.[1]
-
In Silico Toxicity Prediction
This protocol describes the use of a web-based tool for predicting toxicity.[1]
-
Access the Server: Navigate to a publicly accessible toxicity prediction web server such as ProTox-II.[1][2][3][4]
-
Input Structure: Provide the chemical structure of the compound of interest, typically as a SMILES string or by drawing it using the provided editor.
-
Run Prediction: Initiate the toxicity prediction analysis.
-
Retrieve Results: The server will provide predictions for various toxicological endpoints, including oral toxicity (LD₅₀), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, often with associated confidence scores.[1][2][5]
Mandatory Visualization
Caption: Glutathione reductase pathway and points of interaction for FMA4.
Caption: Experimental workflow for evaluating biological activity.
Conclusion
While direct experimental data on this compound is sparse, the analysis of its N-ferrocenylmethyl derivative, FMA4, provides compelling evidence for its potential biological activities. The compound exhibits promising antioxidant properties through superoxide radical scavenging and interacts with the key enzyme glutathione reductase. Furthermore, in silico predictions suggest a favorable toxicity profile.
The broader family of cyanophenyl acetamide derivatives has shown a range of biological effects, including anticancer and antimicrobial activities, underscoring the potential of this chemical scaffold. The data and protocols presented in this guide serve as a foundation for future research. Direct biological evaluation of this compound is a critical next step to confirm these potential activities and to fully elucidate its pharmacological profile. Such studies could pave the way for the development of novel therapeutic agents based on this versatile molecular structure.
References
N-(2-cyanophenyl)acetamide: A Comprehensive Technical Guide for Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of N-(2-cyanophenyl)acetamide, a key chemical intermediate in the development of novel therapeutic agents and other functional organic molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways to support researchers in their scientific endeavors.
Chemical Properties and Data
This compound, also known as 2-acetamidobenzonitrile, is a versatile bifunctional molecule containing both a cyano and an acetamido group. This unique structure makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 25116-00-1 |
| Appearance | Off-white to pale brown solid |
| Melting Point | 166-168 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.81 (s, 1H, NH), 7.81-7.74 (m, 4H, Ar-H), 4.08 (s, 2H, CH₂), 2.10 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.60, 142.75, 133.39, 119.28, 118.89, 105.60, 30.17, 22.01 |
| IR (KBr, cm⁻¹) ν | 3292 (N-H), 2216 (C≡N), 1662 (C=O) |
| Mass Spectrum (EI, m/z) | 160 [M]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of 2-aminobenzonitrile with acetyl chloride or acetic anhydride.
Experimental Protocol: Acetylation of 2-Aminobenzonitrile
This protocol details the synthesis of this compound from 2-aminobenzonitrile and acetyl chloride.
Materials:
-
2-aminobenzonitrile
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct that will be formed. Stir the solution at room temperature until all solids have dissolved.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as an off-white solid.
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reactant Ratio (2-aminobenzonitrile:acetyl chloride:TEA) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives, which are of significant interest in medicinal chemistry.
Synthesis of Quinazoline Derivatives
The presence of the ortho-disposed cyano and acetamido groups allows for intramolecular cyclization reactions to form the quinazoline ring system. This transformation is a key step in the synthesis of a wide range of biologically active molecules.
Caption: General scheme for the synthesis of quinazolines from this compound.
Biological Significance of Acetamide Derivatives
Derivatives of acetamide, including those synthesized from this compound, have shown promise in various therapeutic areas, including oncology and infectious diseases.
Potential Anticancer Mechanisms
Several studies have indicated that certain acetamide derivatives exhibit anticancer properties by inducing apoptosis and inhibiting key processes involved in tumor growth and metastasis.
Caption: Potential mechanisms of anticancer activity for acetamide derivatives.
This technical guide provides a foundational understanding of this compound as a key chemical intermediate. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and application of novel organic compounds for drug discovery and development.
A Comprehensive Review of N-(2-cyanophenyl)acetamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-cyanophenyl)acetamide and its analogs represent a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The core structure, featuring a cyanophenyl group linked to an acetamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is primarily achieved through the amidation of a substituted aniline with an appropriate acylating agent. A general and efficient method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base to yield 2-chloro-N-(2-cyanophenyl)acetamide, which can then be further modified.
A detailed experimental protocol for a representative synthesis of a closely related analog, 2-cyano-N-(3-phenylpropyl)acetamide, is as follows:
Reaction Scheme:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylpropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-cyano-N-(3-phenylpropyl)acetamide as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
A similar strategy can be employed for the synthesis of this compound by reacting 2-aminobenzonitrile with a suitable acetylating agent. For instance, a patented method describes the acylation of m-anisidine with ethyl cyanoacetate at elevated temperatures (120-200 °C)[1]. This can be adapted for 2-aminobenzonitrile.
Biological Activities
This compound analogs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the potential of N-phenylacetamide derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs exhibiting significant inhibitory activity.
Table 1: Anticancer Activity of N-phenylacetamide Analogs (IC50 values in µM)
| Compound ID | Substitution on Phenyl Ring | PC3 (Prostate) | MCF-7 (Breast) | HL-60 (Leukemia) | Reference |
| 2b | 2-NO₂ | 52 | >100 | >100 | [2] |
| 2c | 4-NO₂ | 80 | 100 | >100 | [2] |
| Imatinib (standard) | - | 40 | 98 | - | [2] |
Antimicrobial Activity
The antimicrobial properties of acetamide derivatives have also been explored, with several analogs showing promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Acetamide Analogs (MIC values in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| A1 (N-(4-fluoro-3-nitrophenyl) acetamide) | Klebsiella pneumoniae | 1024 | [3] |
| A2 (2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) | Klebsiella pneumoniae | 512 | [3] |
| 2b | E. coli | close to standard | [1] |
| 2b | S. typhi | lower than standard | [1] |
| 2b | S. aureus | lower than standard | [1] |
| 2b | B. subtilis | lower than standard | [1] |
| 2i | E. coli | close to standard | [1] |
| 2i | S. typhi | lower than standard | [1] |
| 2i | S. aureus | lower than standard | [1] |
| 2i | B. subtilis | equal to standard | [1] |
| Ciprofloxacin (standard) | Various | - | [4] |
| Levofloxacin (standard) | Various | - | [1] |
Note: "close to standard" and "lower than standard" indicate comparable or better activity than the respective standard drug used in the study.
Anti-inflammatory Activity
Certain N-(hydroxyphenyl)acetamide derivatives have been shown to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis[5].
Experimental Protocols
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion method is used to assess the antimicrobial activity of a compound.
Materials:
-
Petri dishes
-
Muller-Hinton Agar (MHA)
-
Bacterial cultures
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the MHA plates with the bacterial culture to create a lawn.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Mechanisms of Action
A key mechanism through which some N-phenylacetamide analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. One of the central pathways in apoptosis is the caspase cascade.
Caspase-Mediated Apoptosis
Caspases are a family of protease enzymes that play essential roles in apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies on certain 1,3,4-thiadiazole derivatives of acetamide have shown that they can induce apoptosis by activating caspases 3 and 9.
Diagram of the Intrinsic Apoptotic Pathway:
Caption: Intrinsic apoptotic pathway initiated by DNA damage.
Experimental Workflow for Caspase Activity Assay:
Caption: General workflow for a caspase activity assay.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on lead optimization, elucidation of specific molecular targets, and in vivo efficacy studies is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting area of medicinal chemistry.
References
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Synthesis of N-(2-cyanophenyl)acetamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of N-(2-cyanophenyl)acetamide, also known as 2-acetamidobenzonitrile. This compound is a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis involves the straightforward N-acetylation of 2-aminobenzonitrile using acetic anhydride. This document outlines the necessary reagents and equipment, a step-by-step experimental procedure, methods for product purification and characterization, and relevant safety precautions. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the construction of more complex heterocyclic structures and pharmacologically active molecules. The presence of both a nitrile and an acetamide functional group allows for a diverse range of subsequent chemical transformations. This protocol details a reliable and efficient method for its preparation via the acylation of 2-aminobenzonitrile, a widely accessible starting material.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amino group of 2-aminobenzonitrile on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.
Chemical Equation:
Data Presentation
A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference and comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Yellowish solid | 49-53 | 267-268 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 | 138-140 |
| This compound | C₉H₈N₂O | 160.17 | Solid | 129-131 | Not available |
Experimental Protocol
Materials and Equipment
-
2-Aminobenzonitrile
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (5.0 g, 42.3 mmol) in glacial acetic acid (20 mL).
-
Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (4.8 mL, 50.8 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. A solid precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Neutralization: Suspend the crude product in 100 mL of a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any residual acid. Filter the solid again and wash with deionized water until the washings are neutral.
-
Drying: Dry the purified product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield a crystalline solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (nitrile, amide).
-
Mass Spectrometry: To determine the molecular weight.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This detailed protocol provides a robust and reproducible method for the synthesis of this compound, suitable for use in academic and industrial research settings.
Application Notes and Protocols for the Use of N-(2-cyanophenyl)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(2-cyanophenyl)acetamide is a versatile bifunctional building block in heterocyclic chemistry. Its ortho-disposed cyano and acetamido groups provide a reactive scaffold for the construction of a variety of fused heterocyclic systems, most notably quinazolines and their derivatives. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides an overview of the applications of this compound in heterocyclic synthesis, along with detailed experimental protocols for key transformations.
Application Notes
This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds. The inherent reactivity of the cyano and acetamido functionalities allows for a variety of cyclization strategies.
1. Synthesis of Quinazolines and Quinazolin-4(3H)-ones:
The most prominent application of this compound is in the synthesis of quinazoline and quinazolin-4(3H)-one scaffolds. These structures are present in numerous biologically active compounds. The synthesis can be achieved through several pathways:
-
Acid- or Base-Catalyzed Cyclization: Intramolecular cyclization can be promoted by either acid or base, leading to the formation of the quinazolinone ring.
-
Metal-Catalyzed Reactions: Transition metals, particularly palladium and iron, can catalyze the formation of quinazolines from this compound derivatives through various mechanisms, including C-H activation and cross-coupling reactions.[1] For instance, a Fe(II)-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation has been reported for the synthesis of 2,4-disubstituted quinazolines.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of quinazoline derivatives, often leading to higher yields in shorter reaction times.[2]
2. Synthesis of Other Fused Heterocycles:
While the synthesis of quinazolines is the most common application, the reactive nature of this compound allows for its use in the preparation of other fused heterocyclic systems. By modifying the reaction conditions and introducing different reagents, it is possible to construct novel polycyclic frameworks.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key heterocyclic compounds starting from this compound.
Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone via Acid-Catalyzed Cyclization
This protocol describes a straightforward method for the synthesis of 2-methyl-4(3H)-quinazolinone from this compound using an acid catalyst.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 g, 6.24 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (5 mL) while stirring in an ice bath.
-
After the addition is complete, remove the ice bath and heat the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The white precipitate of 2-methyl-4(3H)-quinazolinone is collected by filtration using a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.
Expected Yield: 75-85%
Characterization: The product can be characterized by its melting point (235-237 °C) and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines via Fe(II)-Catalyzed C-H Oxidation
This protocol outlines a method for the synthesis of 2,4-disubstituted quinazolines from 2-alkylamino benzonitriles, which can be derived from this compound.[1]
Materials:
-
2-Alkylamino benzonitrile derivative
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent)
-
Ferrous chloride (FeCl₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the 2-alkylamino N-H ketimine intermediate:
-
Dissolve the 2-alkylamino benzonitrile (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the organometallic reagent (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
-
Fe(II)-catalyzed cyclization:
-
To the solution containing the ketimine intermediate, add FeCl₂ (10 mol%).
-
Add t-BuOOH (2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,4-disubstituted quinazoline.
-
Quantitative Data Summary:
| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |
| 1 | This compound | H₂SO₄ | 2-Methyl-4(3H)-quinazolinone | 75-85 | General Procedure |
| 2 | 2-Alkylamino benzonitriles | Organometallic reagent, FeCl₂, t-BuOOH | 2,4-Disubstituted quinazolines | 43-86 | [1] |
Visualizations
Reaction Pathways
Caption: Synthetic pathways for quinazoline derivatives from this compound.
Experimental Workflow
References
Application Notes and Protocols: N-(2-cyanophenyl)acetamide as a Precursor for Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quinazoline derivatives from N-(2-cyanophenyl)acetamide, a versatile and readily accessible precursor. The protocols detailed below are intended for laboratory use by qualified personnel.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. This compound is an ideal starting material for the synthesis of various quinazoline derivatives due to the reactive nature of its vicinal cyano and acetamide functionalities, which can undergo intramolecular cyclization to form the quinazoline ring system. This document outlines a key synthetic application of this compound in the preparation of 2,4-diaminoquinazoline derivatives, which are known pharmacophores in several approved drugs.
Application: Synthesis of 2,4-Diaminoquinazoline Derivatives
A robust method for the synthesis of 2,4-diaminoquinazolines involves the reaction of a precursor containing the o-cyanoaniline moiety with a guanylating agent. In this context, this compound can be envisioned to first undergo hydrolysis to 2-aminobenzonitrile, which then serves as the key intermediate for the subsequent cyclization. A well-established method for this transformation is the reaction with dicyandiamide.
Reaction Principle
The synthesis proceeds via a two-step conceptual pathway. First, the acetamide group of this compound is hydrolyzed under acidic or basic conditions to yield 2-aminobenzonitrile. The resulting intermediate then undergoes a condensation and intramolecular cyclization reaction with dicyandiamide. The dicyandiamide acts as a source of the N-C-N unit required to form the di-amino substituted pyrimidine ring of the quinazoline scaffold.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of a 2,4-diaminoquinazoline derivative from an this compound-derived intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Key Intermediate | 2-Aminobenzonitrile |
| Reagent | Dicyandiamide |
| Product | 2,4-Diaminoquinazoline |
| Reaction Type | Hydrolysis followed by Condensation/Intramolecular Cyclization |
| Solvent | High-boiling point solvent (e.g., 2-ethoxyethanol, DMF) |
| Temperature | 120-150 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminoquinazoline from this compound
Materials:
-
This compound
-
Dicyandiamide
-
2-Ethoxyethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Hydrolysis of this compound (Conceptual Step): In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (10 mmol) and 6 M hydrochloric acid (20 mL) is heated at reflux for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solution is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until a precipitate of 2-aminobenzonitrile is formed. The precipitate is filtered, washed with cold water, and dried.
-
Synthesis of 2,4-Diaminoquinazoline: A mixture of the obtained 2-aminobenzonitrile (10 mmol) and dicyandiamide (12 mmol) in 2-ethoxyethanol (25 mL) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated to 130-140 °C and maintained at this temperature for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol.
-
For purification, the crude solid is dissolved in hot dilute hydrochloric acid, treated with activated charcoal, and filtered.
-
The filtrate is then made alkaline with a 10% sodium hydroxide solution to precipitate the purified 2,4-diaminoquinazoline.
-
The purified product is filtered, washed with distilled water until neutral, and dried under vacuum.
-
The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Visualizations
Reaction Pathway
Caption: Synthetic pathway from this compound to 2,4-diaminoquinazoline.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 2,4-diaminoquinazoline.
Biological Significance: Inhibition of Dihydrofolate Reductase (DHFR)
2,4-Diaminoquinazoline derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition can halt cell proliferation, making it a key target for anticancer and antimicrobial therapies.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-diaminoquinazoline derivatives.
References
Application Notes and Protocols for the Synthesis and Anticancer Screening of N-(2-cyanophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer screening of novel N-(2-cyanophenyl)acetamide derivatives. The following protocols and data are intended to guide researchers in the development and evaluation of this class of compounds as potential anticancer agents. While specific data for this compound derivatives is emerging, this document leverages established methodologies and data from structurally related phenylacetamide analogs to provide a robust framework for investigation.
Introduction
Phenylacetamide derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This class of compounds has been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in various cancer types. The this compound scaffold is a promising area for the development of novel therapeutics, with the cyano group potentially influencing the compound's biological activity and pharmacokinetic properties. These notes provide detailed protocols for the synthesis of these derivatives and their subsequent evaluation for anticancer efficacy.
Data Presentation
The cytotoxic effects of novel chemical entities are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a series of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines, providing a benchmark for the evaluation of new this compound analogs.[1][2]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
| Compound ID | N-Aryl Substituent | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) |
| 2a | 2-Nitrophenyl | > 100 | > 100 |
| 2b | 3-Nitrophenyl | 52 | > 100 |
| 2c | 4-Nitrophenyl | 80 | 100 |
| 2d | 2-Methoxyphenyl | > 100 | > 100 |
| 2e | 3-Methoxyphenyl | > 100 | > 100 |
| 2f | 4-Methoxyphenyl | > 100 | > 100 |
| Imatinib | (Reference Drug) | 40 | 98 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives via the acylation of 2-aminobenzonitrile with a substituted acetyl chloride.
Materials:
-
2-aminobenzonitrile
-
Substituted acetyl chloride (e.g., 2-chloroacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add the substituted acetyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and screening of this compound derivatives and a proposed signaling pathway for their anticancer activity based on related compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(2-cyanophenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-cyanophenyl)acetamide is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The presence of the cyano group on the phenyl ring and the acetamide moiety provides reactive sites for further chemical modifications, leading to the development of novel therapeutic agents. While this compound itself is primarily a building block, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for its synthesis and the biological evaluation of its derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 2-aminobenzonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzonitrile
-
Acetyl chloride (or Acetic anhydride)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown significant potential in various therapeutic areas. The following sections summarize the key findings and provide protocols for their evaluation.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3j | 2-(2-cyanophenyl)-N-phenylacetamide | MCF-7 (Breast) | 0.11 | [1] |
| 3j | 2-(2-cyanophenyl)-N-phenylacetamide | A-549 (Lung) | 0.18 | [1] |
| 3o | 2-(2-cyanophenyl)-N-phenylacetamide | MCF-7 (Breast) | 0.98 | [1] |
| 3i | 2-(2-cyanophenyl)-N-phenylacetamide | MCF-7 (Breast) | 1.20 | [1] |
| 3i | 2-(2-cyanophenyl)-N-phenylacetamide | A-549 (Lung) | 1.10 | [1] |
Note: The data presented is for derivatives of this compound and not the parent compound itself.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Proposed Anticancer Mechanism of Action
The anticancer activity of certain this compound derivatives is believed to be mediated through the induction of apoptosis. A simplified representation of this signaling pathway is provided below.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents.
Data Presentation: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| 7h | Pyrazolo-1,2-benzothiazine derivative | Staphylococcus aureus | 8.0 |
| 7b | Pyrazolo-1,2-benzothiazine derivative | Staphylococcus aureus | 16 |
Note: The data presented is for derivatives of this compound and not the parent compound itself.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well microplate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.
Caption: General workflow for antimicrobial activity screening.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of a diverse range of biologically active molecules. While the parent compound primarily serves as a synthetic intermediate, its derivatives have demonstrated significant promise as anticancer and antimicrobial agents. The protocols and data presented herein provide a framework for researchers to synthesize and evaluate novel this compound derivatives for their therapeutic potential. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of new and effective drugs.
References
Application Note and Protocol: Synthesis of N-(2-cyanophenyl)acetamide via Acylation of 2-Aminobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This process involves the introduction of an acyl group onto a nitrogen atom. N-acetylation, in particular, is often employed to protect primary and secondary amines, moderating their reactivity in subsequent reactions such as electrophilic aromatic substitution.[1] This document provides a detailed protocol for the acylation of 2-aminobenzonitrile with acetic anhydride to synthesize N-(2-cyanophenyl)acetamide, also known as 2-acetamidobenzonitrile. 2-Aminobenzonitrile is a versatile building block used in the synthesis of various heterocyclic scaffolds, including quinazolines and quinolines.[2] The resulting N-acetylated product is a valuable intermediate for further synthetic modifications.
Reaction Scheme
The acetylation of 2-aminobenzonitrile proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of this compound and acetic acid as a byproduct.
Reaction: 2-Aminobenzonitrile reacts with Acetic Anhydride to yield this compound and Acetic Acid.
Data Presentation
The physical and chemical properties of the key reagents and the final product are summarized below for easy reference.
| Property | 2-Aminobenzonitrile[2] | Acetic Anhydride | This compound |
| Molecular Formula | C₇H₆N₂ | C₄H₆O₃ | C₉H₈N₂O[3] |
| Molar Mass | 118.14 g/mol | 102.09 g/mol | 160.17 g/mol |
| Appearance | Crystalline solid | Colorless liquid | Solid |
| Melting Point | 53 °C | -73 °C | Not specified |
| Boiling Point | 263 °C | 139.8 °C | Not specified |
| Solubility | Insoluble in water, soluble in most organic solvents | Reacts with water | Soluble in hot water, ethanol |
Experimental Protocol
This protocol is adapted from established methods for the acetylation of anilines.[4][5]
Materials and Reagents:
-
2-Aminobenzonitrile
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.36 g (0.02 mol) of 2-aminobenzonitrile.
-
Reagent Addition: To the flask, add 5 mL of glacial acetic acid as a solvent. Place the flask in a fume hood and, while stirring, slowly add 3.1 mL (0.033 mol) of acetic anhydride.
-
Reaction Conditions: Attach a reflux condenser to the flask and gently heat the mixture in a heating mantle or oil bath to approximately 80-100°C for 30 minutes.[5] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, carefully pour the hot mixture in a slow stream into a 500 mL beaker containing approximately 100 mL of ice-cold water.[5] Stir the mixture vigorously to hydrolyze any excess acetic anhydride and to promote the precipitation of the crude product.
-
Isolation of Crude Product: Cool the beaker in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected precipitate on the filter paper with two portions of cold distilled water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude this compound to a beaker. Add a minimal amount of hot ethanol or an ethanol/water mixture and heat gently with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to dry completely.
-
Characterization: Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., IR, ¹H NMR) for structure confirmation.
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Acetic anhydride and glacial acetic acid are corrosive and have irritating fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hot glassware with care.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism for the acylation of an amine with acetic anhydride.[6]
References
Application Notes and Protocols for the Synthesis of Substituted N-Phenylacetamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted N-phenylacetamides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2]
Introduction
N-phenylacetamides, also known as acetanilides, are an important class of organic compounds characterized by a phenyl ring attached to the nitrogen atom of an acetamide group. Substitution on the phenyl ring allows for the modulation of their physicochemical and biological properties, making them valuable scaffolds in the design of novel therapeutic agents.[1][2] These compounds have been explored for a wide range of biological activities, including antimicrobial, antidepressant, and anticancer effects.[2][3][4]
The synthesis of substituted N-phenylacetamides is typically achieved through the acylation of a corresponding substituted aniline with an acetylating agent. The choice of starting materials and reaction conditions can be adapted to introduce a variety of substituents onto the phenyl ring.
General Reaction Mechanism
The synthesis of N-phenylacetamides from anilines proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the departure of a leaving group (acetate or chloride), resulting in the formation of the amide bond.[5][6]
Experimental Protocols
This section details two common protocols for the synthesis of substituted N-phenylacetamides.
Protocol 1: Acetylation of Substituted Anilines using Acetic Anhydride
This protocol describes the synthesis of N-[4-(dimethylamino)phenyl]acetamide from N,N-dimethyl-p-phenylenediamine and acetic anhydride.[5]
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction can be exothermic, and cooling may be necessary.
-
Continue stirring the reaction mixture at room temperature for 30 minutes to a few hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final crystalline product.[5]
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of N-(4-nitrophenyl)acetamide by Nitration of N-phenylacetamide
This protocol details the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) via electrophilic aromatic substitution.[7]
Materials:
-
N-phenylacetamide
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Ice
Procedure:
-
In a flask, dissolve 6.75 g of N-phenylacetamide in 10 ml of glacial acetic acid with magnetic stirring.
-
Carefully add 10 ml of concentrated sulfuric acid and heat gently to completely dissolve the solid.
-
Cool the flask in an ice bath to 5°C.
-
Prepare a nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid, and cool this mixture to 5°C.
-
Add the nitrating mixture dropwise to the N-phenylacetamide solution while keeping the temperature below 20°C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing 50 ml of distilled water and 30 g of crushed ice to induce crystallization.[7]
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization, for example, from an ethanol-water mixture.[7]
Purification and Characterization
Purification:
-
Recrystallization: This is a common method for purifying solid N-phenylacetamide derivatives. A suitable solvent or solvent mixture is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7][8] For colored impurities, activated carbon can be used during recrystallization.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel or basic alumina) and eluent system can be employed for purification.[2][8][9]
Characterization: The structure and purity of the synthesized N-phenylacetamides can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point range indicates a high degree of purity.[7]
-
Spectroscopy:
-
FTIR: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide.
-
¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[3][9][10]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[7][9][10]
-
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.[7][8]
Data Presentation
The following tables summarize characterization data for a selection of substituted N-phenylacetamides reported in the literature.
Table 1: Characterization Data for Substituted N-phenylacetamides
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Analytical Data |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-((4-(4-Fluorophenyl)thiazol-2-yl)amino) | 57 | 201.0–202.0 | ¹H-NMR, ¹³C-NMR[9] |
| N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | 4-(4-(4-Chlorophenyl)thiazol-2-ylamino) | 87 | 210.5–211.2 | ¹H-NMR, ¹³C-NMR, HRMS[9] |
| N-(4-(4-(3,4-Difluorophenyl)thiazol-2-ylamino)phenyl)acetamide | 4-(4-(3,4-Difluorophenyl)thiazol-2-ylamino) | 81 | 228.8–229.3 | ¹H-NMR, ¹³C-NMR, HRMS[9] |
| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | 4-((4-Phenylthiazol-2-yl)amino) | 71 | 174.7–175.2 | ¹H-NMR, ¹³C-NMR, HRMS[9] |
| N-(4-(4-p-Tolylthiazol-2-ylamino)phenyl)acetamide | 4-(4-p-Tolylthiazol-2-ylamino) | 89 | 207.2–208.1 | ¹H-NMR, ¹³C-NMR, HRMS[9] |
| N-(4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino) | 87 | 179.3–180.7 | ¹H-NMR, ¹³C-NMR, HRMS[9] |
| N-(4-nitrophenyl)acetamide | 4-Nitro | - | 212-216 | FTIR, MS, TLC[7] |
Note: Yields are as reported in the cited literature and may vary depending on the specific experimental conditions.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction mechanism for the synthesis of N-phenylacetamides.
Caption: A typical experimental workflow for N-phenylacetamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jcbsc.org [jcbsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 10. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of N-(2-cyanophenyl)acetamide for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the scale-up synthesis of N-(2-cyanophenyl)acetamide, a key intermediate in the development of various research compounds. The synthesis involves the acetylation of 2-aminobenzonitrile using acetic anhydride. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data to ensure the reproducible and safe production of this compound on a larger scale for research purposes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive acetamide group and a cyano-substituted phenyl ring, allows for diverse chemical modifications, making it a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The increasing demand for this intermediate in research and development necessitates a reliable and scalable synthetic protocol. This document outlines a robust procedure for the synthesis of this compound, focusing on scalability, yield, and purity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O[1] |
| Molecular Weight | 160.17 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108-110 °C |
| Infrared (IR) Spectrum (KBr, cm⁻¹) | 3285 (N-H stretch), 3070 (aromatic C-H stretch), 2225 (C≡N stretch), 1665 (C=O stretch, Amide I), 1580 (N-H bend, Amide II), 1525 (aromatic C=C stretch) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.95 (s, 1H, NH), 7.78 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 2.15 (s, 3H, CH₃) |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for the synthesis of this compound on a multi-gram scale.
Materials:
-
2-aminobenzonitrile
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask of appropriate size (e.g., 1 L for a ~50 g scale synthesis)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Large beaker
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: Add 2-aminobenzonitrile (e.g., 50.0 g, 1 equivalent) and glacial acetic acid (250 mL) to the flask. Stir the mixture to obtain a clear solution.
-
Addition of Acetic Anhydride: While stirring, add acetic anhydride (e.g., 47.5 mL, 1.2 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the internal temperature should be monitored and maintained below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker containing ice-water (1 L). This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a large Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and then with hexanes.
-
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: N-(2-cyanophenyl)acetamide in the Synthesis of Novel COX-II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe a theoretical framework and practical protocols for the utilization of N-(2-cyanophenyl)acetamide as a versatile starting material for the synthesis of novel, selective cyclooxygenase-II (COX-II) inhibitors. A hypothetical quinazolinone-based inhibitor, 2-methyl-3-(4-(methylsulfonyl)phenyl)quinazolin-4(3H)-one , has been designed to incorporate key pharmacophoric features of established COX-II inhibitors. This document provides a proposed synthetic pathway, detailed experimental protocols, comparative biological data of related compounds, and graphical representations of the synthesis, mechanism of action, and experimental workflow.
Introduction
The selective inhibition of the COX-II enzyme is a cornerstone of modern anti-inflammatory therapy, offering significant advantages over non-selective non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The diaryl heterocycle motif is a well-established pharmacophore for potent and selective COX-II inhibitors, with a central ring system and appropriately substituted aryl groups that interact with the enzyme's active site. Quinazolinone scaffolds have emerged as promising central ring systems in the design of novel COX-II inhibitors.
This compound is a readily accessible starting material that, through intramolecular cyclization, can efficiently generate the quinazolinone core. This document outlines a strategic approach to leverage this chemistry for the development of a new class of COX-II inhibitors.
Proposed Novel COX-II Inhibitor
A hypothetical selective COX-II inhibitor, 2-methyl-3-(4-(methylsulfonyl)phenyl)quinazolin-4(3H)-one , is proposed. This design incorporates:
-
A 2-methyl-quinazolin-4(3H)-one core, accessible from this compound.
-
A 3-phenyl group to occupy the primary binding pocket of the COX-II active site.
-
A para-methylsulfonyl group on the 3-phenyl ring, a key feature in many selective COX-II inhibitors (coxibs) that interacts with the secondary side pocket of the enzyme, conferring selectivity.
Data Presentation: Comparative COX-II Inhibitory Activity of Quinazolinone Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several reported 2,3-disubstituted-4(3H)-quinazolinone derivatives, providing a benchmark for the potential efficacy of the proposed novel inhibitor.
| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Reference) | Diarylpyrazole | >100 | 0.30 | >333 |
| Compound 4 [1] | 2-mercapto-3-(pyridin-2-ylethyl)-quinazolinone derivative | >100 | 0.33 | >303 |
| Compound 6 [1] | 2-mercapto-3-(pyridin-2-ylethyl)-quinazolinone derivative | >100 | 0.40 | >250 |
| Compound 5 [1] | 2-mercapto-3-(pyridin-2-ylethyl)-quinazolinone derivative | >100 | 0.70 | >142 |
| Compound 8 [1] | 2-mercapto-3-(pyridin-2-ylethyl)-quinazolinone derivative | >100 | 0.80 | >125 |
| Compound 13 [1] | 2-mercapto-3-(pyridin-2-ylethyl)-quinazolinone derivative | >100 | 0.75 | >133 |
Experimental Protocols
This section provides detailed methodologies for the proposed synthesis of the novel COX-II inhibitor from this compound and the subsequent biological evaluation.
Protocol 1: Synthesis of this compound (Intermediate 1)
Materials:
-
2-Aminobenzonitrile
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-aminobenzonitrile (1 eq.) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-methyl-3-(4-(methylsulfonyl)phenyl)quinazolin-4(3H)-one (Proposed Novel COX-II Inhibitor)
Materials:
-
This compound (Intermediate 1)
-
4-(Methylsulfonyl)aniline
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1 eq.), 4-(methylsulfonyl)aniline (1.1 eq.), and anhydrous sodium acetate (0.2 eq.) in glacial acetic acid.
-
Add acetic anhydride (2-3 eq.) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 2-methyl-3-(4-(methylsulfonyl)phenyl)quinazolin-4(3H)-one.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with each concentration of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
Mandatory Visualizations
Caption: Proposed synthesis of a novel quinazolinone COX-II inhibitor.
Caption: Hypothetical binding of the novel inhibitor in the COX-2 active site.
Caption: Experimental workflow for novel COX-II inhibitor development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-cyanophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-cyanophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the acylation of 2-aminobenzonitrile with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a form of nucleophilic acyl substitution where the amino group of 2-aminobenzonitrile attacks the carbonyl carbon of the acetylating agent.
Q2: What are the primary challenges and common impurities in this synthesis?
A2: The primary challenges include achieving a high yield and ensuring the purity of the final product. Common impurities can include unreacted 2-aminobenzonitrile, residual acetic acid (if acetic anhydride is used), and colored byproducts arising from the potential oxidation of the starting amine. While di-acetylation can be a concern in other amine acylations, it is less likely here as the nitrile group is not susceptible to acylation under these conditions.
Q3: My final product is a brownish or yellowish solid. How can I decolorize it?
A3: Discoloration often points to the presence of high molecular weight, conjugated byproducts, which may result from the oxidation of the starting amine.[1] Decolorization can typically be achieved during recrystallization by adding a small amount of activated carbon to the hot solution. The activated carbon adsorbs the colored impurities and is subsequently removed by hot filtration, yielding a colorless filtrate from which the pure product can crystallize.[1]
Q4: Instead of a solid, I've obtained an oily product. What could be the cause and how can I solidify it?
A4: An oily product often indicates the presence of significant impurities that depress the melting point or residual solvent.[1] To address this, first ensure the product is thoroughly dried under a vacuum to remove any remaining solvent. If the product is still an oil, it likely has a high impurity content. Purification via column chromatography is an effective method to isolate the desired compound.[1] To induce crystallization from the purified oil, you can try scratching the inside of the flask at the liquid-air interface with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-solvent like hexanes.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials. The reaction is considered complete when the spot corresponding to 2-aminobenzonitrile has disappeared.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality of Reagents: Starting materials may be impure or degraded. 3. Hydrolysis of Acetylating Agent: Presence of water in the reaction can hydrolyze acetic anhydride or acetyl chloride. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature. 2. Use freshly purified starting materials. The purity of 2-aminobenzonitrile can be checked by its melting point. 3. Ensure all glassware is dry and use anhydrous solvents if the reaction is particularly sensitive to moisture. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Side Products: Minor side reactions may have occurred. | 1. An initial wash with a dilute acid (e.g., 1M HCl) can help remove unreacted basic 2-aminobenzonitrile.[1] 2. If recrystallization is ineffective, column chromatography offers a higher degree of separation.[1] |
| Inconsistent Results | 1. Variability in Reaction Conditions: Inconsistent temperature control or reaction times. 2. Scale of the Reaction: Reaction outcomes can sometimes vary with scale. | 1. Maintain consistent reaction parameters, including temperature, stirring speed, and reaction time. 2. When scaling up, ensure efficient mixing and heat transfer. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound.
Synthesis of this compound from 2-Aminobenzonitrile and Acetic Anhydride
Materials:
-
2-Aminobenzonitrile
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Activated Carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of 2-aminobenzonitrile), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring, which should cause the crude product to precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any residual acetic acid.
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
The following table provides representative data on how reaction conditions can influence the outcome of acetamide synthesis, based on analogous reactions.
| Entry | Acetylating Agent | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetic Anhydride | Acetic Acid | - | Reflux | 3 | ~90 | A common and effective method for simple amines. |
| 2 | Acetyl Chloride | Dichloromethane | Triethylamine | 0 → 25 | 2 | ~95 | Faster reaction but requires careful handling of acetyl chloride. |
| 3 | Acetic Anhydride | Ethyl Acetate | Pyridine | 25 | 4 | ~85 | Standard room temperature conditions. |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Crude N-(2-cyanophenyl)acetamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(2-cyanophenyl)acetamide via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water. This method is a good starting point, and optimization may be necessary based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to a gentle boil with stirring. Continue to add ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure supersaturation upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it. Quickly filter the hot solution containing the dissolved product to remove the insoluble impurities.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Redissolution: Gently reheat the solution until it becomes clear again. If it does not become clear, add a very small amount of hot ethanol.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
Quantitative Data
Disclaimer: The following solubility data is for 2-cyanoacetamide , a structurally related compound, as specific quantitative data for this compound was not available in the literature. This data can be used as a guideline for solvent selection, but experimental verification for this compound is highly recommended.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | 13.3 |
| 40 | 26.1 | |
| 60 | 50.0 | |
| Ethanol | 20 | 4.8 |
| 40 | 9.5 | |
| 60 | 18.2 | |
| Acetone | 20 | 15.2 |
| 40 | 27.8 | |
| 60 | 48.5 | |
| Ethyl Acetate | 20 | 1.9 |
| 40 | 4.2 | |
| 60 | 8.9 |
Data extrapolated from a study on 2-cyanoacetamide.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
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Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (in a mixed solvent system, add more of the solvent in which the compound is more soluble, e.g., ethanol) to decrease the saturation level. Then, allow the solution to cool much more slowly.
-
Solution 2: Use a Lower Boiling Point Solvent. If oiling out persists, consider a different solvent or solvent mixture with a lower boiling point.
-
Solution 3: Induce Crystallization at a Higher Temperature. Try to induce crystallization by scratching the inner surface of the flask with a glass rod at a temperature where the product is still a solid.
Q2: After cooling the solution, no crystals have formed. What is the problem?
A2: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated without nucleation sites.
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.
-
-
Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery of the purified product can be due to several factors.
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Cause 1: Using an excessive amount of solvent. This will result in a significant portion of your product remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude material. To check for product in the mother liquor, you can try to evaporate some of the solvent and see if more crystals form.
-
-
Cause 2: Premature crystallization during hot filtration. If crystals form in the funnel during the removal of insoluble impurities, you will lose product.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help prevent this.
-
-
Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath for an extended period can significantly increase the yield.
-
-
Cause 4: Washing with warm or too much solvent. Washing the collected crystals with a solvent that is not ice-cold or using too large a volume can dissolve a portion of your purified product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.
-
Q4: The recrystallized product is still colored or appears impure. What went wrong?
A4: The persistence of impurities can be due to several reasons.
-
Cause 1: Inappropriate solvent choice. The chosen solvent may not effectively differentiate between the product and the impurities, meaning the impurities have similar solubility profiles.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that dissolves the product well when hot but poorly when cold, while having the opposite solubility properties for the impurity, is ideal.
-
-
Cause 2: Rapid cooling. Cooling the solution too quickly can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly and without disturbance to room temperature before placing it in an ice bath.
-
-
Cause 3: Co-precipitation of impurities. If the concentration of a soluble impurity is very high, it may also crystallize out of the solution.
-
Solution: A second recrystallization is often necessary to achieve high purity. In some cases, pre-purification by another method, such as column chromatography, may be required before recrystallization. If the color is due to a minor, highly colored impurity, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal properties of a recrystallization solvent for this compound?
A: An ideal solvent should:
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Not react with this compound.
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Dissolve the compound well at high temperatures but poorly at low temperatures.
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Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
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Have a boiling point below the melting point of this compound to prevent oiling out.
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Be volatile enough to be easily removed from the purified crystals.
Q: What are the likely impurities in crude this compound?
A: Common impurities can include unreacted starting materials such as 2-aminobenzonitrile and acetic anhydride (or acetic acid if hydrolyzed). Side products from the acylation reaction may also be present.
Q: Is it necessary to use a mixed solvent system?
A: Not always, but a mixed solvent system, such as ethanol and water, provides a high degree of tunability for achieving the optimal solubility characteristics for recrystallization. One solvent (the "good" solvent, e.g., ethanol) dissolves the compound well, while the other (the "poor" or "anti-solvent," e.g., water) is one in which the compound is much less soluble. By carefully adjusting the ratio of the two solvents, you can fine-tune the point of saturation.
Q: How can I determine the best solvent or solvent mixture for my specific crude product?
A: A good approach is to perform small-scale solubility tests. Place a small amount of your crude material in several test tubes and add a few drops of different solvents to each. Observe the solubility at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature and good solubility upon heating. For a mixed solvent system, find a "good" solvent that dissolves the compound at room temperature and a miscible "poor" solvent in which the compound is insoluble.
Visualizations
Technical Support Center: Column Chromatography of N-(2-cyanophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(2-cyanophenyl)acetamide by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Problem: The compound is not moving off the baseline (low Rf value).
Potential Causes:
-
Inappropriate Solvent System: The mobile phase is not polar enough to elute the compound. This compound is a polar molecule, and a non-polar solvent system will result in strong adsorption to the silica gel.
-
Compound Degradation: The compound may be unstable on silica gel, leading to decomposition at the origin.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A starting point for developing the solvent system is a 1:1 mixture of ethyl acetate and n-hexane, which has been shown to give an Rf value of approximately 0.24 for similar compounds[1].
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Test Compound Stability: Before running a column, perform a 2D TLC to check for stability on silica. Spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent. If the spot remains intact and does not streak or show new spots, the compound is likely stable.
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Alternative Stationary Phases: If the compound is unstable on silica gel, consider using a more inert stationary phase like alumina (neutral or basic) or Florisil.
Problem: The compound elutes with the solvent front (high Rf value).
Potential Cause:
-
Solvent System is Too Polar: The mobile phase is too strong, causing the compound to have little interaction with the stationary phase.
Solution:
-
Decrease Mobile Phase Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 1:1 ethyl acetate/hexane mixture, try a 1:4 or 1:9 mixture.
Problem: Poor separation of the desired compound from impurities.
Potential Causes:
-
Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the compound and impurities.
-
Column Overloading: Too much crude material has been loaded onto the column.
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Improper Column Packing: An unevenly packed column will lead to band broadening and poor separation.
Solutions:
-
Optimize Solvent System with TLC: Systematically test different solvent systems using TLC to find one that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, consider dry loading. Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.
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Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute the desired compound. A gradient of hexane/ethyl acetate from 19:1 to 1:1 has been used for similar compounds[2].
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often recommended.
Problem: The compound streaks down the column.
Potential Causes:
-
Compound Overloading: Too much sample has been loaded.
-
Compound Insolubility: The compound is not fully dissolved in the mobile phase as it moves through the column.
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Strong Acidic or Basic Nature of the Compound: The compound may be interacting too strongly with the silica gel.
Solutions:
-
Reduce the Amount of Sample Loaded: Use a smaller amount of crude material.
-
Choose a Different Solvent System: Find a mobile phase in which the compound is more soluble.
-
Add a Modifier to the Mobile Phase: For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine or pyridine may be helpful.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on compounds with similar structures, a good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. A ratio of 1:1 (ethyl acetate:n-hexane) has been reported to give an Rf value of 0.24 for a related compound[1]. It is highly recommended to first determine the optimal solvent system by running several TLC plates with varying ratios of these solvents.
Q2: What type of stationary phase should I use?
A2: Silica gel (60 Å, 230-400 mesh) is the most common stationary phase for this type of compound.
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of the impurity profile. If the impurities have Rf values that are very close to the product, a shallow gradient elution may provide better separation. If the impurities are well-separated from the product on TLC, isocratic elution may be sufficient. A gradient of hexanes:ethyl acetate from 19:1 to 1:1 has been successfully used for similar purifications[2].
Q5: How can I load my sample onto the column?
A5: There are two common methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution.
Quantitative Data
The following table summarizes relevant quantitative data for compounds with similar structures to this compound. This data can be used as a starting point for developing a purification protocol.
| Compound Structure | Mobile Phase (v/v) | Rf Value | Reference |
| Pyrazolo[3,4-b]quinolinone derivative | 1:1 Ethyl acetate:n-hexane | 0.24 | [1] |
| Photochrome with a cyano-phenyl group | 1:9 Ethyl acetate:n-hexane | 0.40 | [3] |
| Photochrome with a cyano-phenyl group | 2:8 Ethyl acetate:n-hexane | 0.33 | [3] |
| N-(quinolin-8-yl)butanamide derivative | 3:1 Hexanes:ethyl acetate | 0.21 | [4] |
Experimental Protocols
Detailed Methodology for Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude material.
-
Preparation of the Mobile Phase: Prepare a stock solution of the desired mobile phase. Based on the data for similar compounds, a starting point could be a 3:1 mixture of n-hexane and ethyl acetate. Prepare a less polar solvent mixture (e.g., 9:1 n-hexane:ethyl acetate) for column packing and initial elution, and a more polar mixture (e.g., 1:1 n-hexane:ethyl acetate) for eluting the product.
-
Column Packing:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., SiliaFlash P60, 230-400 mesh) in the less polar solvent mixture[5].
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the initial, less polar mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by TLC.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent. For example, start with 9:1 hexane:ethyl acetate, then move to 4:1, and finally to 1:1 to elute the desired compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yield in 2-Aminobenzonitrile Acylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of 2-aminobenzonitrile, a critical reaction in the synthesis of many pharmaceuticals and bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation of 2-aminobenzonitrile with acetyl chloride or acetic anhydride resulting in a low yield?
A1: Low yields in the N-acylation of 2-aminobenzonitrile can stem from several factors. Firstly, the amino group (-NH2) of 2-aminobenzonitrile can be protonated by the HCl generated when using acyl chlorides, or by acetic acid when using anhydrides. This protonation deactivates the nucleophilicity of the amine, hindering the reaction. Secondly, side reactions, such as diacylation or polymerization, can occur, especially under harsh conditions. Lastly, incomplete reaction due to insufficient reaction time or temperature can also lead to lower yields. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct and drive the reaction to completion.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: When acylating 2-aminobenzonitrile, particularly under Friedel-Crafts conditions, you might observe C-acylation on the aromatic ring in addition to the desired N-acylation. The amino group is a strong activating group, which can promote electrophilic substitution on the ring. To favor N-acylation, it is best to avoid strong Lewis acid catalysts. Another possible side product is a diacylated compound where both the amino group and the aromatic ring are acylated. To minimize these side products, using milder reaction conditions and ensuring the use of a suitable base to facilitate N-acylation is recommended. Protecting the amino group before attempting C-acylation is a common strategy if C-acylation is the desired outcome.
Q3: What is the role of a base in the acylation of 2-aminobenzonitrile and which one should I choose?
A3: A base is essential in the acylation of 2-aminobenzonitrile, especially when using acyl chlorides or anhydrides, to neutralize the acidic byproduct (HCl or carboxylic acid).[1] This prevents the protonation and deactivation of the starting amine. Non-nucleophilic bases like triethylamine (TEA) or pyridine are commonly used. The choice of base can influence the reaction rate and yield. It is important to use at least a stoichiometric amount of the base relative to the acylating agent.
Q4: Can I perform the acylation of 2-aminobenzonitrile without a solvent?
A4: Yes, solvent-free acylation reactions can be performed and often offer advantages such as reduced waste, shorter reaction times, and easier product isolation. For instance, the acetylation of amines with acetic anhydride can be carried out neat, sometimes with a catalyst like vanadyl sulfate.[2] However, the feasibility of a solvent-free approach depends on the physical properties of the reactants and the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive acylating agent due to hydrolysis. 2. Insufficient amount or absence of base. 3. Reaction temperature is too low or reaction time is too short. 4. Poor quality of 2-aminobenzonitrile. | 1. Use freshly opened or purified acylating agent. 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). 3. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Check the purity of the starting material. |
| Formation of a Solid Precipitate During Reaction | The precipitate is likely the hydrochloride or acetate salt of 2-aminobenzonitrile. | This is expected and indicates the reaction is proceeding. Ensure efficient stirring to maintain a homogeneous mixture. The salt will be removed during the workup. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of colored impurities or byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. |
| Inconsistent Yields | Variability in the quality of reagents or reaction setup. | Ensure all glassware is dry, use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) if using highly reactive acylating agents like acyl chlorides. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of Aromatic Amines
| Acylating Agent | Amine Substrate | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Chloroacetyl chloride | 2-aminobenzothiazole | Triethylamine | Benzene | Ice-cold to Reflux | 10 hours | 75 | [3] |
| Acetic acid | 2-aminobenzothiazole | - | Acetic Acid | Reflux (~118 °C) | 8-10 hours | 88 | [3] |
| Acetic anhydride | Thymol | VOSO₄·5H₂O (1%) | Solvent-free | Room Temp. | 24 hours | 87 | [2] |
| N-benzyl cyanamide | 2-aminobenzonitrile | HCl | HFIP | 70 °C | 1 hour | 75 | [4] |
Note: Data for 2-aminobenzothiazole and thymol are included as representative examples for similar aromatic amine acylations.
Experimental Protocols
Protocol 1: N-Acetylation of 2-Aminobenzonitrile with Acetic Anhydride
This protocol is adapted from a general procedure for the acetylation of aromatic amines.
Materials:
-
2-aminobenzonitrile
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.2 eq.) to the solution and stir at room temperature.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: N-Acylation of 2-Aminobenzonitrile with an Acyl Chloride
This protocol is a general procedure for the acylation of primary amines with acyl chlorides.[1]
Materials:
-
2-aminobenzonitrile
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-aminobenzonitrile (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
References
Technical Support Center: Synthesis of N-(2-cyanophenyl)acetamide
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of N-(2-cyanophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common expected byproducts in the synthesis of this compound?
A1: Based on the reactivity of the starting materials (2-aminobenzonitrile and an acetylating agent), the most probable byproducts include:
-
2-Aminobenzonitrile (unreacted starting material): Incomplete reaction can lead to the presence of the starting amine.
-
N-(2-carbamoylphenyl)acetamide: This results from the hydrolysis of the nitrile group of the desired product to a primary amide. This can occur during aqueous workup or if water is present in the reaction mixture.
-
N,N-diacetyl-2-aminobenzonitrile: Over-acylation or di-acylation of the primary amino group can occur, especially with a large excess of a highly reactive acetylating agent.
-
Acetic Acid/Acetate Salts: Remnants from the acetylating agent or byproducts of the reaction.
Q2: My TLC plate shows an unexpected spot close to the baseline. What could it be?
A2: A spot with a low retention factor (Rf), meaning it doesn't travel far up the plate, indicates a highly polar compound. In the context of this synthesis, this is likely to be N-(2-carbamoylphenyl)acetamide , the hydrolysis product. The primary amide group makes this molecule significantly more polar than the starting material or the desired product. To confirm, you can try co-spotting your reaction mixture with a standard of the suspected byproduct, if available.
Q3: I observe a less polar spot (higher Rf) than my product on the TLC. What is a likely impurity?
A3: A less polar byproduct could be N,N-diacetyl-2-aminobenzonitrile . The addition of a second acetyl group can sometimes decrease the polarity compared to the mono-acetylated product, leading to a higher Rf value.
Q4: My final product has a low yield and appears sticky or oily, even after purification. What could be the issue?
A4: Low yields and difficulty in crystallization can be due to the presence of unreacted starting materials or byproducts that act as impurities. Specifically, the presence of the di-acetylated byproduct can sometimes lead to oily products that are difficult to crystallize. Ensure your reaction has gone to completion and that the purification method is adequate to remove all related substances.
Q5: How can I minimize the formation of the N-(2-carbamoylphenyl)acetamide byproduct?
A5: To minimize hydrolysis of the nitrile group, ensure that all your reagents and solvents are anhydrous. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Q6: What is the best way to remove unreacted 2-aminobenzonitrile from my crude product?
A6: Unreacted 2-aminobenzonitrile can typically be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during workup. The basic amino group will be protonated, forming a water-soluble salt that will partition into the aqueous phase.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Multiple spots on TLC | Incomplete reaction, formation of byproducts. | Monitor the reaction by TLC until the starting material is consumed. Identify the byproducts using the techniques described in the experimental protocols section. |
| Low Yield | Incomplete reaction, product loss during workup, or significant byproduct formation. | Optimize reaction conditions (time, temperature, stoichiometry). Ensure efficient extraction and minimize transfers. |
| Product is difficult to purify by crystallization | Presence of impurities, such as the di-acetylated byproduct. | Attempt purification by column chromatography. See the experimental protocols for suggested conditions. |
| NMR spectrum shows unexpected peaks | Presence of starting materials, byproducts, or residual solvent. | Compare the spectrum to known spectra of the starting material and potential byproducts. Integrate the peaks to estimate the purity. |
| Mass spectrum shows a higher m/z peak than expected | Formation of the di-acetylated byproduct (N,N-diacetyl-2-aminobenzonitrile). | The expected mass for the di-acetylated product would be approximately 42 mass units higher than the desired product. |
| Mass spectrum shows a peak 18 m/z higher than the product | Hydrolysis of the nitrile to the primary amide (N-(2-carbamoylphenyl)acetamide). | This corresponds to the addition of a water molecule to the nitrile group. |
Quantitative Data Summary
The following table provides representative data on the relative retention times (RRT) and UV absorption maxima for the target compound and potential byproducts in a typical reversed-phase HPLC analysis.
| Compound | Structure | Molecular Weight ( g/mol ) | Relative Retention Time (RRT) | λmax (nm) |
| This compound | C₉H₈N₂O | 160.17 | 1.00 | ~245, 280 |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | ~0.75 | ~235, 310 |
| N-(2-carbamoylphenyl)acetamide | C₉H₁₀N₂O₂ | 178.19 | ~0.50 | ~240, 275 |
| N,N-diacetyl-2-aminobenzonitrile | C₁₁H₁₀N₂O₂ | 202.21 | ~1.20 | ~250 |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.5).
-
Visualization:
-
Observe the plate under UV light (254 nm) to see UV-active spots.
-
Stain with a potassium permanganate solution to visualize compounds that are susceptible to oxidation.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a Diode Array Detector (DAD) to obtain full UV spectra.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
This compound: Expect signals for the acetyl methyl group (singlet, ~2.2 ppm), the aromatic protons (multiplets, ~7.2-8.0 ppm), and the amide NH (broad singlet, ~8.0-9.5 ppm).
-
N-(2-carbamoylphenyl)acetamide: The nitrile group is replaced by a primary amide, which will show two broad singlets for the -CONH₂ protons.
-
N,N-diacetyl-2-aminobenzonitrile: The amide NH signal will be absent, and you may see two distinct acetyl methyl singlets if rotation around the N-C(O) bond is slow.
-
-
¹³C NMR: The nitrile carbon (~117 ppm) and the amide carbonyl carbon (~169 ppm) are characteristic signals to look for.
Mass Spectrometry (MS) for Molecular Weight Determination
-
Ionization Technique: Electrospray ionization (ESI) is suitable for these compounds.
-
Analysis: Look for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) ions to confirm the molecular weight of the product and any byproducts.
Visualizations
Technical Support Center: Optimization of Reaction Conditions for N-Aryl-2-Cyanoacetamides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-aryl-2-cyanoacetamides.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N-aryl-2-cyanoacetamides?
A1: The most prevalent method for synthesizing N-aryl-2-cyanoacetamides is the condensation reaction between a substituted aryl amine and a cyanoacetic acid derivative, such as ethyl cyanoacetate or 1-cyanoacetyl-3,5-dimethylpyrazole.[1][2] Another approach involves the reaction of amines with chloroacetyl chloride followed by treatment with potassium cyanide.[2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials include an aryl amine and a cyanoacetylating agent (e.g., ethyl cyanoacetate).[3][4] Common solvents include toluene and ethanol.[1][3] Depending on the specific protocol, a base catalyst like sodium ethoxide, trimethylamine, or piperidine may be used.[3][5]
Q3: What are the general reaction conditions?
A3: Reaction conditions can be tailored to optimize the yield and purity of the desired N-aryl-2-cyanoacetamide. Key parameters to consider include:
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Temperature: Reactions are often carried out at elevated temperatures, such as refluxing in toluene (around 110°C) or ethanol (around 78°C).[1][4] However, some procedures are successful at room temperature.[3][5]
-
Catalyst: Basic catalysts are frequently employed to facilitate the reaction. For instance, sodium ethoxide can be used in ethanol.[5]
-
Solvent: The choice of solvent is crucial. Toluene is often used for azeotropic removal of water in certain reaction setups, while ethanol is a common polar solvent for these reactions.[1][3] Solvent-free conditions have also been reported to be effective.[6]
-
Reaction Time: Reaction times can vary significantly, from a few hours to 24 hours, depending on the reactivity of the substrates and the reaction conditions.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).[7] These methods allow for the tracking of the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or an ineffective catalyst. | - Increase the reaction time and continue to monitor by TLC. - If using a solvent like toluene, ensure the temperature is at reflux. - Consider screening different base catalysts (e.g., sodium ethoxide, piperidine) to find one that is more effective for your specific substrates.[3][5] |
| Steric Hindrance: Bulky substituents on the aryl amine can hinder the reaction.[8] | - Prolong the reaction time or increase the reaction temperature. - Consider using a less sterically hindered starting material if possible. | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Mixture: The product may not precipitate if the solvent volume is too large or if the product is highly soluble in the chosen solvent. | - If the product does not precipitate upon cooling, try concentrating the reaction mixture under reduced pressure.[9] - If the product is soluble in the reaction solvent, an anti-solvent can be added to induce precipitation. Water is sometimes used for this purpose.[10] |
| Fine Precipitate Clogs Filter: The product may form very fine crystals that are difficult to filter. | - Allow the precipitate to age in the cold mother liquor to encourage crystal growth. - Use an appropriate grade of filter paper or a fritted glass funnel. | |
| Oily or Discolored Product | Impurities in Starting Materials: The purity of the aryl amine and cyanoacetic acid derivative can significantly impact the purity of the final product. | - Ensure the starting materials are of high purity. Recrystallize or distill them if necessary. |
| Side Reactions: Undesirable side reactions can lead to the formation of colored byproducts. | - Optimize the reaction temperature; sometimes lower temperatures can minimize side reactions. - Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. | |
| Residual Solvent or Reagents: The product may be contaminated with residual solvent or starting materials. | - Wash the isolated product thoroughly with a suitable solvent in which the product is insoluble but the impurities are soluble.[1][9] - Recrystallize the crude product from a suitable solvent like ethanol to obtain a pure, crystalline solid.[3][9] |
Data on Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of N-aryl-2-cyanoacetamides, providing a comparative overview of different approaches.
| Amine | Cyanoacetylating Agent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Various anilines | 1-Cyanoacetyl-3,5-dimethylpyrazole | None | Toluene | Reflux | 4 | 81-84 | [1] |
| Cyclohexylamine | Ethyl cyanoacetate | Trimethylamine | Ethanol | Room Temp | 0.25 | 70-90 | [3] |
| Morpholine | Ethyl cyanoacetate | Trimethylamine | Ethanol | Room Temp | 0.25 | 70-90 | [3] |
| Piperidine | Ethyl cyanoacetate | Trimethylamine | Ethanol | Room Temp | 0.25 | 70-90 | [3] |
| Primary amines | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Room Temp | - | 85-90 | [5] |
| p-Toluidine | Ethyl acetoacetate* | Potassium tert-butoxide | Solvent-free | - | - | - | [6] |
*Note: This entry refers to the synthesis of N-aryl acetoacetamides, a related class of compounds, illustrating the use of solvent-free conditions.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-2-cyanoacetamides
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-aryl-2-cyanoacetamides.
Materials:
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Aryl amine (1.0 eq)
-
Ethyl cyanoacetate (1.0 - 1.2 eq)
-
Anhydrous ethanol or toluene
-
Catalyst (e.g., sodium ethoxide, a few drops) (optional)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the aryl amine (1.0 eq) and the chosen solvent (e.g., ethanol or toluene).
-
Begin stirring the mixture.
-
Add ethyl cyanoacetate (1.0 - 1.2 eq) to the flask.
-
If using a catalyst, add it to the reaction mixture at this stage.
-
Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time (typically 2-6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Further cool the flask in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
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Wash the collected solid with a small amount of cold solvent (the same as used in the reaction) to remove any soluble impurities.[9]
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Dry the product in a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.[3][9]
Visualizations
Experimental Workflow for N-Aryl-2-Cyanoacetamide Synthesis
Caption: Workflow for the synthesis of N-aryl-2-cyanoacetamides.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. 3.1.3. General Procedure for the Synthesis of N-Aryl-2-cyanoacetamide (4a–c) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mrj.org.ly [mrj.org.ly]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-cyanophenyl)acetamide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from N-(2-cyanophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of color impurities in my this compound sample?
A1: Color in your sample of this compound typically originates from high-molecular-weight, conjugated byproducts or residual starting materials and their degradation products. Potential sources include:
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Oxidation Products: If starting materials like aromatic amines are used, they can be susceptible to oxidation, leading to highly colored impurities.
-
Side-Reaction Byproducts: The synthesis process can generate polymeric or rearranged products that are colored.
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Residual Reagents: Some reagents or catalysts used in the synthesis may be colored or react to form colored species.
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Degradation: The compound itself might degrade slightly upon exposure to heat, light, or air, especially if residual acids or bases are present.[1]
Q2: What are the primary methods for removing these color impurities?
A2: The most effective and commonly used methods for decolorizing organic solids like this compound are:
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Recrystallization with Activated Carbon: This is often the first method of choice. Activated carbon, or charcoal, has a high surface area that effectively adsorbs large, colored impurity molecules.[2][3][4][5]
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Recrystallization: A standard recrystallization without carbon can be sufficient if the colored impurities are significantly more soluble in the mother liquor than your desired product.[6][7]
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Column Chromatography: For challenging separations or when impurities have similar solubility to the product, flash column chromatography over silica gel or alumina provides a higher degree of purification.[6][8][9]
Q3: When should I choose recrystallization over column chromatography?
A3: The choice depends on the nature and quantity of the impurity, as well as the scale of your experiment.
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Choose Recrystallization when:
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You have a solid, crystalline crude product.
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The impurities are present in small amounts.
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You can identify a solvent system where the product's solubility differs significantly from the impurities' with temperature.
-
-
Choose Column Chromatography when:
Q4: How much activated carbon should I use, and what are the risks?
A4: Use activated carbon sparingly. A good starting point is an amount that fits on the tip of a spatula (roughly 1-2% of the solute's weight).[13]
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Risks: The primary risk is product loss. Activated carbon is non-selective and can adsorb your desired compound along with the impurities, leading to a reduced yield.[5][13] The longer the carbon is in contact with the solution, the more product it will adsorb. Therefore, the contact time should be kept brief, followed by immediate hot filtration.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Persistent Color After Recrystallization | The impurity has very similar solubility properties to the product. | 1. Add Activated Carbon: Perform the recrystallization again, but add a small amount of activated carbon to the hot solution before filtration.[6] 2. Change Solvent System: Try a different solvent or a two-solvent system for recrystallization.[14][15] 3. Use Column Chromatography: If recrystallization fails, purify the material using flash column chromatography.[9] |
| Significant Product Loss After Activated Carbon Treatment | Too much activated carbon was used. | Reduce the amount of carbon in subsequent attempts. Use only enough to adsorb the visible color. |
| The contact time with the carbon was too long. | Minimize the boiling time after adding carbon to 2-5 minutes, then perform the hot filtration immediately.[5][10] | |
| The desired product was adsorbed onto the carbon. | Ensure the solution is hot during filtration to keep the maximum amount of product dissolved. Pre-warm the filtration funnel and flask.[5] | |
| Product Fails to Crystallize After Purification | The product may be too pure and requires a nucleation site. | 1. Scratch: Scratch the inside of the flask with a glass rod at the solution-air interface.[6] 2. Seed: Add a tiny crystal of the pure product (if available).[6] |
| Residual impurities are depressing the melting point. | The product may require further purification. Try column chromatography to isolate the compound cleanly.[6] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon during Recrystallization
This protocol is the most common approach for actively removing color.
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Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of an appropriate hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
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Addition of Carbon: Once the solid is fully dissolved, remove the flask from the heat source to prevent bumping. Cautiously add a very small amount of activated carbon (e.g., the amount on a spatula tip).[13]
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Heating: Swirl the flask and gently heat the mixture for 2-5 minutes. Avoid prolonged boiling to minimize product loss.[10]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon.[5][13] The filtrate should be colorless.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[10]
Protocol 2: Purification by Flash Column Chromatography
This method is ideal when recrystallization is ineffective.
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Select a Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation between your product (Rf value of ~0.3) and the colored impurities.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[6][8]
-
Elution: Run the eluent through the column, applying gentle air pressure. Collect fractions and monitor them by TLC.[8]
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Combine and Evaporate: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation: Comparison of Purification Methods
| Method | Primary Use | Advantages | Disadvantages | Typical Yield Loss |
| Recrystallization | Removing small amounts of impurities from a solid. | Simple, fast, and effective for many compounds. | Requires finding a suitable solvent; may not remove all impurities. | 5-20% |
| Recrystallization with Activated Carbon | Actively removing colored, conjugated impurities. | Directly targets and removes color bodies.[2][3] | Can adsorb the desired product, reducing yield.[5][13] Requires a hot filtration step. | 10-30% (or more if not optimized) |
| Column Chromatography | Purifying complex mixtures, oils, or when recrystallization fails. | High separation power; can separate multiple components.[12] | More time-consuming, requires more solvent, and is technically more complex. | 15-40% |
Visualizations
Workflow for Purifying Colored this compound
Caption: General experimental workflow for decolorization with activated carbon.
Decision Logic for Choosing a Purification Method
Caption: Decision tree for selecting the appropriate purification technique.
References
- 1. scispace.com [scispace.com]
- 2. carbotecnia.info [carbotecnia.info]
- 3. One moment, please... [conceptsecotech.com]
- 4. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 5. Decolorizing carbon [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. orgsyn.org [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of plasmid DNA using a novel two stage chromatography process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
"stability and storage of N-(2-cyanophenyl)acetamide"
This technical support center provides guidance on the stability and storage of N-(2-cyanophenyl)acetamide, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] It is advisable to protect it from sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is crucial.[1]
Q2: Is this compound sensitive to air or light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent vigorous reactions and degradation.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound may produce carbon oxides (CO, CO₂), hydrogen chloride, and nitrogen oxides (NOx).[3]
Q5: What are the primary degradation pathways for this compound?
A5: Based on its chemical structure, which contains both an amide and a nitrile functional group, the primary degradation pathways are likely to be hydrolysis of the amide and/or nitrile groups under acidic or basic conditions. The aromatic ring and acetamide group may also be susceptible to oxidation and photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of the compound. | - Check Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, protected from light).- Review Solvent/Solution pH: Hydrolysis can occur in acidic or basic solutions. Use neutral, buffered solutions where possible and analyze samples promptly after preparation.- Inert Atmosphere: If oxidation is suspected (especially for long-term solution storage), prepare and store solutions under an inert gas (e.g., nitrogen or argon).- Perform Forced Degradation: To identify potential degradants, conduct forced degradation studies (see Experimental Protocols). |
| Low assay value or loss of potency | Significant degradation has occurred. | - Verify Storage History: Trace the storage history of the material to identify any deviations from recommended conditions.- Re-test a Fresh Sample: If possible, analyze a new, unopened sample to confirm the degradation is specific to the suspect batch.- Evaluate Formulation Components: If in a formulation, check for incompatibilities with excipients. |
| Change in physical appearance (e.g., color change, clumping) | Possible degradation or moisture absorption. | - Protect from Moisture: Ensure the container is tightly sealed when not in use. Store in a desiccator if the environment is humid.- Protect from Light: Store in an amber vial or in a dark place to prevent photodegradation, which can sometimes lead to color changes. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability profile based on its chemical class and data from analogous compounds. This information should be confirmed by experimental studies.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Long-Term Storage | 2-8°C, Dry, Dark | Expected to be stable. | Minimal degradation expected. |
| Accelerated Storage | 40°C / 75% RH | Potential for hydrolysis and other degradation. | 2-Aminobenzonitrile, Acetic Acid, 2-Acetamidobenzamide |
| Acidic Hydrolysis | e.g., 0.1 M HCl, Heat | Likely to undergo hydrolysis of the amide bond. | 2-Aminobenzonitrile, Acetic Acid |
| Basic Hydrolysis | e.g., 0.1 M NaOH, Heat | Likely to undergo hydrolysis of both amide and nitrile groups. | 2-Aminobenzonitrile, Acetic Acid, 2-Acetamidobenzoic Acid |
| Oxidative Stress | e.g., 3% H₂O₂, RT | Potential for oxidation, particularly if trace metals are present. | N-Oxide derivatives, hydroxylated aromatic species. |
| Photostability | UV/Visible Light | Potential for photodegradation. | Complex mixture of degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
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Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and to ensure that the main compound peak is not co-eluting with any degradants.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
"dealing with oily product in N-(2-cyanophenyl)acetamide synthesis"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the formation of an oily product during the synthesis of N-(2-cyanophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product an oil instead of a solid?
A1: The formation of an oily product, a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS), is a common issue in organic synthesis.[1][2] It can occur for several reasons:
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High Supersaturation: The concentration of your product in the solution is too high for crystallization to occur properly.[2]
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Presence of Impurities: Unreacted starting materials, byproducts, or residual solvent can interfere with the crystal lattice formation, leading to an oily state.[2][3]
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Low Melting Point: The melting point of the product might be close to the temperature of the solution, or the impurities present might be depressing the melting point.
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Cooling Rate: Cooling the reaction mixture too quickly can favor the formation of an oil over crystals.[1]
Q2: What is the first step I should take if my product has oiled out?
A2: The first step is to attempt to induce crystallization from the current mixture. Here are a few techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the oily mixture.[3][4] This seed crystal can act as a template for further crystallization.
-
Lowering the Temperature: Try cooling the mixture further in an ice bath or refrigerator. However, be mindful that rapid cooling can sometimes exacerbate the problem.[1]
Q3: What if I can't induce crystallization directly from the reaction mixture?
A3: If direct crystallization fails, you will need to perform a workup and purification. A standard approach is to perform an aqueous workup followed by extraction and then attempt crystallization from a suitable solvent. You can dilute the reaction mixture with a solvent like ethyl acetate, wash it with water and brine to remove water-soluble impurities, dry the organic layer, and then concentrate it.[5][6]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] You may need to experiment with different solvents. Some common solvent systems for compounds like acetanilides include ethanol-water mixtures, ethyl acetate-hexane, or toluene.[7][8] Using a solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[4][7]
Troubleshooting Guide: From Oily Product to Pure Crystals
This guide provides a step-by-step approach to handling an oily this compound product.
| Problem | Possible Cause | Suggested Solution |
| Product separates as an oil upon cooling the reaction mixture. | High supersaturation, presence of impurities, rapid cooling.[1][2] | 1. Try to induce crystallization by scratching the flask or seeding with a crystal.[3][4]2. If unsuccessful, proceed to a workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and evaporate the solvent.[5][6]3. Attempt recrystallization from a suitable solvent or solvent pair.[7] |
| An oil is obtained after removing the solvent post-extraction. | Residual impurities, product has a low melting point. | 1. Attempt trituration: Add a poor solvent in which your product is insoluble (e.g., hexanes) and stir or sonicate. This may cause the oil to solidify.[9]2. Purify the oil using column chromatography to separate the desired product from impurities.[5]3. After purification, attempt recrystallization again. |
| Crystallization from a new solvent results in oiling out again. | The chosen solvent is not optimal; the concentration is too high. | 1. Try a different solvent or a solvent pair. Good pairs include a "good" solvent where the compound is soluble and a "poor" solvent where it is not (e.g., ethyl acetate/hexanes).[7]2. Use a more dilute solution.3. Allow the solution to cool slowly to room temperature and then in the refrigerator.[4] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
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Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Add water to the separatory funnel and shake gently to mix the layers. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
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Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[6]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
-
Dissolve the crude oily product in a minimal amount of hot ethyl acetate (the "good" solvent).[7]
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While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).[7] This indicates that the solution is saturated.
-
If too much of the poor solvent is added and the product oils out, add a small amount of the hot good solvent to redissolve it.
-
Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
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Dry the crystals in a vacuum oven.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for an oily product.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. iscientific.org [iscientific.org]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Acylation of Anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of anilines.
Troubleshooting Guide
Issue 1: No reaction or very low yield of the desired C-acylated product.
Possible Cause: The primary reason for the failure of Friedel-Crafts acylation on anilines is the reaction between the basic amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃).[1][2][3][4] This acid-base reaction forms a deactivated salt, which inhibits the electrophilic aromatic substitution on the benzene ring.[1][4] The nitrogen atom, upon complexation with the Lewis acid, acquires a positive charge and acts as a strong deactivating group.[1][5]
Recommended Solution: The most effective strategy is to protect the amino group before the Friedel-Crafts reaction. This is typically achieved by converting the aniline to an amide, such as acetanilide.[1][6] The amide is less basic and does not complex with the Lewis acid, allowing the acylation of the aromatic ring to proceed.[6][7] Following the ring acylation, the protecting group can be removed by hydrolysis to yield the desired acylated aniline.[6]
Experimental Protocol: Protection-Acylation-Deprotection Sequence
Step 1: Protection of Aniline (Acetylation)
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Reactants: Aniline, Acetic Anhydride, and a base catalyst (e.g., Pyridine or Sodium Acetate).[1][8]
-
Procedure:
-
Dissolve aniline in a suitable solvent like glacial acetic acid or perform the reaction neat.
-
Add acetic anhydride and a catalytic amount of a base.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash the solid product with cold water, and dry.[8]
-
-
Product: Acetanilide (the amino group is protected as an amide).
Step 2: Friedel-Crafts Acylation of Acetanilide
-
Reactants: Acetanilide, Acyl Halide (e.g., Acetyl Chloride), and Aluminum Chloride (AlCl₃).
-
Procedure:
-
Suspend acetanilide in a suitable solvent (e.g., carbon disulfide or a nitroalkane).[1][9]
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃.
-
Add the acyl halide dropwise while maintaining a low temperature.
-
Allow the reaction to proceed, monitoring its progress using Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and water.
-
Extract the product with a suitable organic solvent.
-
-
Product: Acylated acetanilide.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reactants: Acylated acetanilide, strong acid (e.g., HCl) or base (e.g., NaOH).
-
Procedure:
-
Reflux the acylated acetanilide with an aqueous solution of a strong acid or base.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, neutralize the reaction mixture.
-
Extract the acylated aniline product.
-
-
Product: Acylated aniline.
Issue 2: Formation of N-acylated product instead of the C-acylated product.
Possible Cause: The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile. This can lead to a competing N-acylation reaction, where the acyl group attaches to the nitrogen instead of the aromatic ring.
Recommended Solution: Protecting the amino group as an amide, as described in the solution for Issue 1, also mitigates this side reaction. The amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair onto the adjacent carbonyl group.[6]
Alternatively, for direct N-acylation (synthesis of amides), various methods that avoid Friedel-Crafts conditions can be employed.
Alternative Experimental Protocol: Microwave-Assisted N-Acetylation of Aniline
-
Reactants: Aniline, Glacial Acetic Acid.[10]
-
Procedure:
-
Advantage: This method is often faster, catalyst-free, and more environmentally friendly.[10][11]
Issue 3: Polysubstitution on the aromatic ring.
Possible Cause: While less common in Friedel-Crafts acylation compared to alkylation, the activating nature of the amino group (or the protected amide group) could potentially lead to the introduction of more than one acyl group onto the aromatic ring.[12][13] However, the first acylation introduces an electron-withdrawing acyl group, which deactivates the ring towards further electrophilic substitution, making polysubstitution less likely.[2][12]
Recommended Solution:
-
Control of Stoichiometry: Use a 1:1 molar ratio of the protected aniline to the acylating agent.
-
Reaction Conditions: Maintain a low reaction temperature to reduce the reactivity of the system.
Frequently Asked Questions (FAQs)
Q1: Why can't I perform Friedel-Crafts acylation directly on aniline? Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction is a Lewis acid. They react to form a salt, which deactivates the aromatic ring towards the desired electrophilic acylation.[1][2][3][5]
Q2: What are some alternative catalysts for the acylation of protected anilines? Several alternative Lewis acids can be used, some of which are more environmentally benign than AlCl₃. These include tri(perfluoroalkane sulfonate) compounds of elements from periods 4 to 6 and groups 3 to 5 or 13 to 15 of the periodic table.[9]
Q3: Are there methods for acylating anilines that do not require a protecting group? Yes, several methods aim to avoid the protection-deprotection sequence. These often involve alternative acylating agents or catalysts that are not strong Lewis acids. For example, acylation can be achieved using acetic acid under microwave irradiation.[10][11] Phase transfer catalysts in the presence of a base have also been used with acetyl chloride.[14]
Data Summary
Table 1: Comparison of Acylation Methods for Anilines
| Method | Catalyst | Acylating Agent | Key Advantages | Key Disadvantages |
| Classical Friedel-Crafts (on Acetanilide) | AlCl₃ | Acyl Halide | High yields for C-acylation | Requires protection-deprotection, harsh conditions |
| Microwave-Assisted Acylation | None | Acetic Acid | Fast, environmentally friendly, catalyst-free | Primarily for N-acylation |
| Phase Transfer Catalysis | TBAB, TEBAC, D-Glucose | Acetyl Chloride | Mild conditions, high yields for N-acylation | Requires a base and catalyst |
Visualizations
Caption: Workflow for the successful C-acylation of aniline via a protection-deprotection strategy.
Caption: The inhibitory side reaction between aniline and the Lewis acid catalyst.
Caption: A logical workflow for troubleshooting failed Friedel-Crafts acylation of anilines.
Caption: Illustration of the competing N-acylation versus C-acylation pathways for unprotected aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Solved Anilines are incompatible with Friedel Crafts | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. homework.study.com [homework.study.com]
- 13. testbook.com [testbook.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Purity Assessment of N-(2-cyanophenyl)acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like N-(2-cyanophenyl)acetamide is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). A variety of analytical techniques can be employed for this purpose, each with its own set of strengths and limitations. This guide provides a comparative overview of the most common and effective methods for the purity assessment of this compound, complete with experimental protocols and performance data.
The primary analytical techniques for quantifying the purity of this compound and identifying its impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
The selection of an appropriate analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities to be detected, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of nuclei |
| Typical Purity (%) | >99.5 | >99.0 | >98.0 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL | ~0.3% (relative to major component) |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.999 |
| Precision (%RSD) | <2% | <5% | <1% |
| Throughput | High | Medium | Low to Medium |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. Below are representative methodologies for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] For this compound, a reversed-phase HPLC method is most suitable.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound has limited volatility, it can be analyzed directly at high temperatures or after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (Direct Injection):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
Acquisition Time: 4 s
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Mandatory Visualizations
To better illustrate the workflow and relationships between these analytical techniques, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
References
- 1. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Guide to the Spectral Interpretation of N-(2-cyanophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(2-cyanophenyl)acetamide. To offer a comprehensive understanding, we compare its spectral features with those of structurally related analogs. This document is intended to serve as a practical resource for the identification and characterization of this and similar compounds in a research and development setting.
Spectroscopic Data Analysis
The structural elucidation of this compound, a molecule with the formula C₉H₈N₂O, relies on the careful interpretation of its ¹H NMR, ¹³C NMR, and Mass Spectra.[1][2][3][4] Below, we present a detailed breakdown of the expected and reported spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl ring, the amide proton, and the methyl protons of the acetamide group. The chemical shifts and coupling patterns are influenced by the electronic effects of the cyano and acetamido substituents.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment) |
| This compound | DMSO-d₆ | Data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the amide proton, and multiplets for the four aromatic protons. |
| 2-Cyano-N-(2-cyanophenyl)acetamide | DMSO | 2.56 (s, 3H, CH₃), 6.90-6.96 (m, 1H, C6-H), 7.04 (d, 1H, C8-H, J = 8.0 Hz), 7.50-7.56 (m, 1H, C7-H), 7.97 (bs, 1H, NH), 11.08 (bs, 2H, NH₂)[5] |
| 2-Naphthyl acetamide | CDCl₃ | 8.18 (br, 1H), 7.7 (d, 1H), 7.6 (s, 1H), 7.4 (m, 5H), 2.02 (s, 3H)[6] |
| N-acetyl-4-chloroaniline | CDCl₃ | 8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H)[6] |
Note: The numbering for 2-Cyano-N-(2-cyanophenyl)acetamide in the cited source may not directly correspond to the standard IUPAC nomenclature for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, we expect to see signals for the methyl carbon, the carbonyl carbon, the cyano carbon, and the six carbons of the aromatic ring.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Specific experimental data not found. Predicted shifts would show a carbonyl carbon around 170 ppm, a methyl carbon around 25 ppm, a cyano carbon around 115-120 ppm, and aromatic carbons between 110-140 ppm. |
| Acetamide | - | Carbonyl Carbon: ~177 ppm, Methyl Carbon: ~22 ppm |
| N-acetyl-4-chloroaniline | CDCl₃ | 168.9, 137.30, 128.52, 120.91, 22.01[6] |
| N-acetyl-2-nitroaniline | CDCl₃ | 168.71, 140.17, 135.9, 135.1, 125.6, 122.8, 121.2, 22.9[6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 160.06.[2] The fragmentation pattern can give valuable clues about the molecule's structure.
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI (predicted) | 161.07094[2] | Predicted fragments could include loss of ketene (CH₂CO) from the molecular ion, and other fragments arising from the cleavage of the amide bond and the aromatic ring. |
| 2-Cyano-N-(2-cyanophenyl)acetamide | MS | 221.4 (M+H)⁺[5] | No detailed fragmentation data available in the source. |
| 2-Cyano-2-(hydroxyimino)acetamide | EI | 113 (M⁺•) | 96 ([M-•OH]⁺), 85 ([M-CO]⁺), 70 ([M-•CONH₂]⁺•), 44 ([CONH₂]⁺)[7] |
| N-(2-Aminopyrimidin-4-yl)acetamide | ESI | 153.0771 ([M+H]⁺) | Primary fragmentation predicted to be the loss of a neutral ketene molecule (CH₂=C=O).[8] |
Experimental Protocols
Standard protocols for acquiring high-quality NMR and MS spectra are crucial for accurate structural elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[9]
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ ion.
-
Fragmentation Analysis (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry (MS/MS) experiment by isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Logical Workflow for Spectral Interpretation
The process of interpreting NMR and MS spectra to elucidate the structure of an unknown compound follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for elucidating a chemical structure using NMR and MS data.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. parchem.com [parchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bg.copernicus.org [bg.copernicus.org]
A Comparative Guide to the Biological Activity of N-(2-cyanophenyl)acetamide and Its Derivatives
This guide offers a comparative analysis of the biological activities of derivatives of N-(2-cyanophenyl)acetamide, tailored for researchers, scientists, and drug development professionals. Due to a lack of available quantitative biological activity data for the parent compound, this compound, this document focuses on the experimentally determined activities of its various derivatives. The information presented herein is compiled from publicly accessible research, providing a valuable resource for understanding the structure-activity relationships within this class of compounds.
Data Presentation
The biological activities of this compound derivatives are diverse, with studies reporting potential applications in anticancer, antimicrobial, antioxidant, and anti-inflammatory therapies. The following tables summarize the available quantitative data, facilitating a clear comparison of the potency of different derivatives.
Table 1: Antioxidant Activity of N-ferrocenylmethyl-N-(cyanophenyl)acetamide Derivatives
| Compound ID | Derivative | Assay | IC50 (mM) |
| FMA4 | N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide | Superoxide anion scavenging (Cyclic Voltammetry) | 5.860 |
| FMA5 | N-ferrocenylmethyl-N-(3-cyanophenyl)acetamide | Superoxide anion scavenging (Cyclic Voltammetry) | 6.857 |
| FMA6 | N-ferrocenylmethyl-N-(4-cyanophenyl)acetamide | Superoxide anion scavenging (Cyclic Voltammetry) | 7.025 |
| α-tocopherol | Standard | Superoxide anion scavenging (Cyclic Voltammetry) | 7.058 |
Data sourced from a study on novel N-ferrocenylmethyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides, which indicated that all studied compounds showed promising scavenging activity against superoxide radicals.[1]
Table 2: Antimicrobial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives
| Compound ID | Derivative Structure | Bacterial Strain | MIC (μ g/100 μL) |
| 2b | 2-((1,3-benzothiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | E. coli | 25 |
| S. typhi | 25 | ||
| S. aureus | 25 | ||
| B. subtilus | 12.5 | ||
| 2i | 2-((1,3-benzothiazol-2-yl)thio)-N-(4-bromophenyl)acetamide | E. coli | 25 |
| S. typhi | 25 | ||
| S. aureus | 25 | ||
| B. subtilus | 25 | ||
| Levofloxacin | Standard Drug | E. coli | 25 |
| S. typhi | 25 | ||
| S. aureus | 25 | ||
| B. subtilus | 25 |
These compounds exhibited MIC values close to the positive control, with compound 2b showing even lower MIC than the standard drug against B. subtilus.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities of acetamide derivatives.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate the workflows for the described experimental protocols.
DPPH Antioxidant Assay Workflow
MIC Antimicrobial Assay Workflow
References
A Comparative Guide to the Cytotoxicity of Novel Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various novel acetamide derivatives against several cancer cell lines. The information presented is collated from recent preclinical studies and aims to serve as a valuable resource for identifying promising candidates for further investigation in cancer therapy. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and mechanisms of action of these compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of novel acetamide derivatives is a critical initial indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is the primary metric for this assessment. A lower IC50 value signifies greater potency.
The following tables summarize the IC50 values of various classes of novel acetamide derivatives against a panel of human cancer cell lines. For context, the performance of these derivatives is compared to that of established chemotherapeutic drugs.
Phenoxy-Acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound I | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 |
| Compound I | MCF-7 (Breast) | 7.43 | 5-Fluorouracil | - |
| Compound II | HepG2 (Liver) | 6.52 | 5-Fluorouracil | 5.32 |
Thiazole-Acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 8a | HeLa (Cervical) | 1.3 ± 0.14 | Doxorubicin | 2.9 - 3.22 |
| Compound 8a | A549 (Lung) | > 50 | Doxorubicin | 0.00864 - >20 |
| Compound 8a | U87 (Glioblastoma) | 2.1 ± 0.23 | Doxorubicin | 0.05 |
| Compound 10a | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | - |
| Compound 10a | MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 |
Pyrimidine-Acetamide Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 14a | CNS | 0.36 | - | - |
| Compound 14a | HT-21 | 1.6 | - | - |
Benzothiazole-Acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Compound 29 | SKRB-3 (Breast) | 1.2 | - | - |
| Compound 29 | SW620 (Colon) | 4.3 | - | - |
| Compound 29 | A549 (Lung) | 44 | - | - |
| Compound 29 | HepG2 (Liver) | 48 | - | - |
Quinoline-Acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 11 | MCF-7 (Breast) | 29.8 | Doxorubicin | - |
| Compound 12 | MCF-7 (Breast) | 39.0 | Doxorubicin | - |
| Compound 13 | MCF-7 (Breast) | 40.0 | Doxorubicin | - |
| Compound 14 | MCF-7 (Breast) | 40.4 | Doxorubicin | - |
| BAPPN | HepG2 (Liver) | 3.3 (µg/mL) | - | - |
| BAPPN | HCT-116 (Colon) | 23 (µg/mL) | - | - |
| BAPPN | MCF-7 (Breast) | 3.1 (µg/mL) | - | - |
| BAPPN | A549 (Lung) | 9.96 (µg/mL) | - | - |
Indole-Acetamide Derivatives
| Compound | Cancer Cell Line | Cell Viability (%) at 100 µg/mL | Reference Drug | Reference Drug Cell Viability (%) at 100 µg/mL |
| Compound 8b | Hep-G2 (Liver) | 10.99 ± 0.59 | Doxorubicin | 10.8 ± 0.41 |
| Compound 8f | Hep-G2 (Liver) | 12.93 ± 0.55 | Doxorubicin | 10.8 ± 0.41 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the evaluation of the cytotoxic activity of the novel acetamide derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test acetamide derivatives. Control wells containing medium with the vehicle (e.g., DMSO) and a standard chemotherapeutic drug are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions as cell seeding.
-
MTT Addition: Following incubation, a solution of MTT (e.g., 20 µL of a 5 mg/mL solution) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 492 and 590 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 values are then determined from the resulting dose-response curves.
Workflow of the MTT cytotoxicity assay.
Mechanisms of Action
Several novel acetamide derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, leading to cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many acetamide derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of a cascade of enzymes called caspases.
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate. Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Intrinsic apoptosis pathway induced by acetamide derivatives.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. Certain thiazole-acetamide derivatives have been identified as inhibitors of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, thereby arresting cancer cells in mitosis and ultimately leading to cell death.
Mechanism of tubulin polymerization inhibition.
A Comparative Guide to the Synthesis Efficiency of Cyanoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency for various classes of cyanoacetamide derivatives. The following sections detail experimental protocols, present quantitative data in a clear, tabular format, and illustrate key processes through diagrams to aid in the selection of optimal synthetic routes.
Data Presentation: Synthesis Efficiency at a Glance
The following table summarizes the synthesis efficiency of different cyanoacetamide derivatives, highlighting the reaction conditions and corresponding yields.
| Derivative Class | Specific Derivative Example | Synthesis Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| Parent Cyanoacetamide | Cyanoacetamide | Ammonolysis | Ethyl cyanoacetate, Aqueous ammonia | None | Room temp. then ice-bath | ~1.5 hours | 86-88%[1] |
| N-Aryl Cyanoacetamides | 2-cyano-N-phenylacetamide | Amidation | 1-cyanoacetyl-3,5-dimethylpyrazole, Aniline | Toluene | Reflux | 4 hours | 81% |
| 2-cyano-N-(4-methylphenyl)acetamide | Amidation | 1-cyanoacetyl-3,5-dimethylpyrazole, p-Toluidine | Toluene | Reflux | 4 hours | 83%[2] | |
| 2-cyano-N-(4-hydroxyphenyl)acetamide | Amidation | 1-cyanoacetyl-3,5-dimethylpyrazole, 4-Aminophenol | Toluene | Reflux | 4 hours | 84%[2] | |
| N,N-Dialkyl Cyanoacetamides | N,N-Dimethylcyanoacetamide | Amination | Cyanoacetate, Dimethylamine gas | Aromatic hydrocarbon | -10 to 0°C | 2-8 hours | up to 99%[3] |
| α,β-Unsaturated Cyanoacetamides | 2-(4-hydroxybenzylidene)-cyanoacetamide | Knoevenagel Condensation | 4-hydroxybenzaldehyde, Cyanoacetamide, Ammonium acetate | None (Microwave) | 160 W | 40 seconds | 98.6%[4] |
| 2-(4-nitrobenzylidene)-cyanoacetamide | Knoevenagel Condensation | 4-nitrobenzaldehyde, Cyanoacetamide, Ammonium acetate | None (Microwave) | 160 W | 40 seconds | 99.1%[4] | |
| 2-Aminothiophenes | Various 2-aminothiophene-3-carboxamides | Gewald Reaction | Cyanoacetamide, Aldehyde/Ketone, Sulfur, Triethylamine | Ethanol | Ambient | Not specified | 70-90% |
Experimental Protocols
Detailed methodologies for the key synthetic methods are provided below.
Synthesis of Parent Cyanoacetamide via Ammonolysis
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Ethyl cyanoacetate (3.5 moles)
-
Concentrated aqueous ammonia (sp. gr. 0.90, 4.5 moles)
-
Ice-cold ethyl alcohol
-
Decolorizing charcoal
Procedure:
-
Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia in a 1-L wide-mouthed Erlenmeyer flask.
-
Shake the mixture; it will warm up slightly and become clear in about three minutes.
-
Allow the flask to stand in an ice-salt mixture for one hour.
-
Filter the resulting solid product by suction and wash with two 50-cc portions of ice-cold ethyl alcohol.
-
To obtain an additional yield, evaporate the mother liquor to dryness under reduced pressure. Dissolve the residue in hot alcohol, treat with decolorizing charcoal, filter while hot, and cool in ice to precipitate more product.
-
The combined product can be recrystallized from hot 95% alcohol to yield a snow-white crystalline product.
Synthesis of N-Aryl Cyanoacetamides via Amidation
This protocol describes a general method for the synthesis of N-aryl-2-cyanoacetamides.[2]
Materials:
-
1-cyanoacetyl-3,5-dimethylpyrazole (6.9 mmol)
-
Respective aromatic amine (e.g., aniline, p-toluidine) (6.9 mmol)
-
Toluene (40 mL)
-
Ethanol
Procedure:
-
Place equimolar amounts (6.9 mmol) of 1-cyanoacetyl-3,5-dimethylpyrazole and the respective amine in a reaction flask.
-
Dissolve the reactants in 40 mL of toluene.
-
Heat the mixture to reflux for 4 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it with ethanol.
-
Dry the resulting solid to obtain the pure N-aryl-2-cyanoacetamide.
High-Yield Synthesis of N,N-Dimethylcyanoacetamide
This improved process provides high purity and yield for N,N-dimethylcyanoacetamide.[3]
Materials:
-
Cyanoacetate
-
Aromatic hydrocarbon solvent (e.g., toluene)
-
Dry dimethylamine gas
Procedure:
-
Dissolve the cyanoacetate raw material in an aromatic hydrocarbon solvent.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Bubble dry dimethylamine gas through the solution for 2 to 8 hours.
-
After the reaction period, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to between -10°C and 0°C for 8 to 10 hours to induce crystallization.
-
Filter the product via suction to obtain N,N-dimethylcyanoacetamide.
Microwave-Assisted Knoevenagel Condensation for α,β-Unsaturated Cyanoacetamides
This method allows for a rapid and efficient synthesis of arylidene cyanoacetamide derivatives.[4]
Materials:
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (4 mmol)
-
2-Cyanoacetamide (4 mmol)
-
Ammonium acetate (10 mg)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Combine the aromatic aldehyde (4 mmol) and 2-cyanoacetamide (4 mmol) in a porcelain dish.
-
Add 10 mg of ammonium acetate and mix thoroughly.
-
Place the dish in a microwave oven and irradiate at 160 W for 40 seconds.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Recrystallize the crude solid product from a mixture of ethyl acetate and n-hexane to yield the pure α,β-unsaturated cyanoacetamide derivative.
Visualizations
Experimental Workflow: Synthesis of N-Substituted Cyanoacetamides
The following diagram illustrates a general workflow for the synthesis of N-substituted cyanoacetamide derivatives from an amine and a cyanoacetic acid ester.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(2-cyanophenyl)acetamide: A Traditional vs. Green Chemistry Approach
For researchers and professionals in drug development and chemical synthesis, the optimization of synthetic routes is a critical endeavor, balancing efficiency, cost, and environmental impact. This guide provides a comparative analysis of a traditional synthetic method for N-(2-cyanophenyl)acetamide against a novel, greener approach, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences between a conventional synthesis using acetic anhydride and a modern, continuous-flow method employing a reusable catalyst.
| Parameter | Traditional Route: Acetic Anhydride | New Route: Continuous-Flow with Alumina Catalyst |
| Starting Material | 2-aminobenzonitrile | 2-aminobenzonitrile |
| Acetylating Agent | Acetic Anhydride | Acetonitrile |
| Catalyst | None (or acid/base promoter) | Alumina (reusable Lewis acid) |
| Solvent | Acetic Anhydride (reagent and solvent) | Acetonitrile (reagent and solvent) |
| Temperature | Room Temperature to Reflux | 150-200°C[1][2] |
| Reaction Time | 1-3 hours[3][4] | ~27 minutes (residence time)[1][2] |
| Reported Yield | ~96% (for a similar acetamide)[3] | Up to >99%[2] |
| Work-up | Quenching with ice water, filtration | Solvent evaporation, recrystallization |
| Key Advantages | Well-established, simple setup | Environmentally friendly, high yield, rapid, reusable catalyst[1] |
| Key Disadvantages | Use of corrosive acetic anhydride[5] | Requires specialized continuous-flow reactor setup |
Experimental Protocols
Traditional Synthesis: N-acetylation with Acetic Anhydride
This protocol is adapted from a standard procedure for the N-acetylation of an aromatic amine.[3][4]
Materials:
-
2-aminobenzonitrile
-
Acetic anhydride
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile in acetic anhydride.
-
Stir the reaction mixture at room temperature for 3 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.
-
Stir the resulting suspension until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from ethanol to yield the final product. A similar synthesis for N-(2-acetylphenyl)acetamide reported a yield of 96%.[3]
New Synthetic Route: Continuous-Flow N-acetylation
This protocol describes a greener, continuous-flow method using a reusable catalyst.[1][2]
Materials:
-
2-aminobenzonitrile
-
Acetonitrile (HPLC grade)
-
Alumina (activated, as a Lewis acid catalyst)
Equipment:
-
Continuous-flow reactor system with a pump, a packed-bed column reactor, a back-pressure regulator, and a heating unit.
Procedure:
-
Prepare a stock solution of 2-aminobenzonitrile in acetonitrile (e.g., 100 mM).
-
Pack a stainless-steel column with activated alumina, which serves as the solid catalyst.
-
Install the column into the continuous-flow reactor system.
-
Heat the column to the optimized reaction temperature (e.g., 200°C).[2]
-
Set the system pressure using the back-pressure regulator (e.g., 50 bar).[1][2]
-
Pump the 2-aminobenzonitrile solution through the heated column at a defined flow rate to achieve the desired residence time (e.g., 27 minutes).[1][2]
-
Collect the product stream as it exits the reactor.
-
Evaporate the acetonitrile solvent under reduced pressure.
-
The resulting this compound can be further purified by recrystallization if necessary. This method has been reported to achieve yields of over 99%.[2] The alumina catalyst can be regenerated and reused for multiple cycles.[1]
Visualization of the New Synthetic Workflow
The following diagram illustrates the logical workflow of the novel continuous-flow synthesis of this compound.
Caption: Workflow for the continuous-flow synthesis of this compound.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journal.umpr.ac.id [journal.umpr.ac.id]
Unveiling the Antioxidant Potential of Acetamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of research in mitigating oxidative stress, a key player in a multitude of pathological conditions. Among the diverse chemical scaffolds explored, acetamide derivatives have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comprehensive comparison of the in vitro antioxidant activity of various acetamide compounds, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of potent new therapeutic agents.
Comparative Analysis of In Vitro Antioxidant Activity
The antioxidant capacity of acetamide derivatives has been evaluated using various established in vitro assays, primarily focusing on their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
Below is a summary of the reported in vitro antioxidant activities of selected acetamide compounds from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Flavonoid Acetamide | Quercetin Penta-acetamide | DPPH | 33.83 | Quercetin | 2.19 | [1] |
| Flavonoid Acetamide | Apigenin Tri-acetamide | DPPH | 67.10 | Apigenin | 13.03 | [1] |
| Flavonoid Acetamide | Fisetin Tetra-acetamide | DPPH | 45.21 | Fisetin | 3.31 | [1] |
| Flavonoid Acetamide | Kaempferol Tetra-acetamide | DPPH | 58.92 | Kaempferol | 8.76 | [1] |
| Flavonoid Acetamide | Luteolin Penta-acetamide | DPPH | 41.55 | Luteolin | 4.52 | [1] |
| Phenyl Acetamide | Compound 30007¹ | ABTS | 2.74 (TEAC) | Trolox | - | [2] |
| Phenyl Acetamide | Compound 40007² | ABTS | 6.77 (TEAC) | Trolox | - | [2] |
¹ 2-(4-aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide ² 2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed protocols for the most common in vitro antioxidant assays used to evaluate acetamide compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture: A specific volume of the test compound (acetamide derivative) at various concentrations is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like ferrous sulfate or Trolox.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better illustrate the methodologies and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for in vitro antioxidant activity screening.
Caption: The Keap1-Nrf2 signaling pathway, a key cellular defense against oxidative stress.
Concluding Remarks
The presented data and methodologies underscore the potential of acetamide derivatives as a valuable source of novel antioxidant agents. The flavonoid acetamides, while showing reduced activity compared to their parent flavonoids, still exhibit notable radical scavenging properties. Further structure-activity relationship (SAR) studies are warranted to optimize the acetamide scaffold for enhanced antioxidant efficacy. The provided experimental protocols serve as a robust foundation for researchers to conduct their own comparative analyses. Moreover, investigating the modulatory effects of these compounds on key signaling pathways, such as the Keap1-Nrf2 pathway, could unveil novel mechanisms of action and pave the way for the development of next-generation antioxidant therapies.
References
The Pivotal Role of the Cyanophenyl Group in Drug Design: A Structure-Activity Relationship Comparison
For Researchers, Scientists, and Drug Development Professionals
The cyanophenyl moiety is a privileged structural motif in medicinal chemistry, frequently incorporated into small molecules to enhance their biological activity, selectivity, and pharmacokinetic properties. Its strong electron-withdrawing nature, ability to form hydrogen bonds, and rigid planar structure contribute to favorable interactions with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of cyanophenyl-containing compounds, supported by experimental data and detailed methodologies, to aid in the rational design of future therapeutic agents.
Comparative Analysis of Cyanophenyl-Containing Compounds
The following sections detail the SAR of distinct classes of cyanophenyl-containing compounds, highlighting how modifications to the core scaffold influence their inhibitory or activating potency.
Dual Aromatase-Sulfatase Inhibitors for Hormone-Dependent Cancers
Compounds bearing a cyanophenyl group have been extensively investigated as dual inhibitors of aromatase and steroid sulfatase (STS), two key enzymes in the biosynthesis of estrogens. These inhibitors are promising therapeutic agents for hormone-dependent breast cancer.
A key SAR observation is the critical role of the para-cyanophenyl group for balanced dual inhibition. Replacing this group with other substituted phenyl rings, such as a 3,5-difluorophenyl or a 2,2-difluorobenzo[d][1]dioxol-5-yl moiety, leads to a significant decrease in aromatase inhibition, although STS inhibition is sometimes enhanced. Furthermore, the nature of the heterocyclic ring system attached to the cyanophenyl-bearing scaffold is crucial for potency. For instance, replacing a 1,2,4-triazole ring with an imidazole ring can dramatically increase both aromatase and STS inhibitory activity.
| Compound ID | Modifications | Aromatase IC50 (nM) | STS IC50 (nM) |
| Lead Compound | p-cyanophenyl, 1,2,4-triazole | 12 | 40 |
| Analog 1 | 3,5-difluorophenyl instead of p-cyanophenyl | 760 | 45 |
| Analog 2 | Imidazole instead of 1,2,4-triazole | 0.2 | 2.5 |
Multi-Target Ligands for Alzheimer's Disease
Cyanobiphenyl derivatives have emerged as promising multi-target-directed ligands for the treatment of Alzheimer's disease, simultaneously modulating the histamine H3 receptor (H3R), cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B).
The SAR for this class of compounds indicates that the cyanobiphenyl moiety provides a crucial lipophilic interaction with the target proteins. The length and nature of the alkoxy linker and the type of alicyclic amine attached to it significantly influence the potency and selectivity. For example, a specific piperidine derivative (Compound 5) connected via a sufficiently long alkoxy chain to the cyanobiphenyl core exhibits a balanced, high-affinity profile across all four targets.
| Compound ID | Target | Kᵢ (nM) | IC₅₀ (µM) |
| Compound 5 | hH₃R | 9.2 | - |
| eeAChE | - | 2.63 | |
| eqBuChE | - | 1.30 | |
| hMAO B | - | 0.60 |
Dual EGFR and BRAFV600E Inhibitors for Cancer Therapy
Hybrid molecules containing both quinazolin-4-one and 3-cyanopyridin-2-one scaffolds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of B-Raf (BRAFV600E), two key kinases in cancer signaling pathways.
The 3-cyanopyridone moiety plays a significant role in the inhibitory activity. SAR studies have shown that substitutions on the phenyl ring attached to the cyanopyridone core are critical. For instance, the introduction of an allyl group at the R₁ position and a methoxy or chloro group at the R₂ position on the quinazoline ring leads to potent dual inhibition of both EGFR and BRAFV600E.
| Compound ID | R₁ | R₂ | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| Compound 18 | Allyl | OCH₃ | 140 | 68 |
| Compound 19 | Allyl | Cl | 190 | 72 |
| Erlotinib (Ref.) | - | - | 60 | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Aromatase and Steroid Sulfatase (STS) Inhibition Assay in JEG-3 Cells
This assay utilizes the human choriocarcinoma cell line JEG-3, which constitutively expresses both aromatase and STS.
-
Cell Culture: JEG-3 cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds at various concentrations.
-
Aromatase Activity: Aromatase activity is determined by measuring the conversion of [1β-³H]-androst-4-ene-3,17-dione to estrone. After a 4-hour incubation with the substrate, the reaction is stopped, and the amount of ³H₂O released is quantified by liquid scintillation counting.
-
STS Activity: STS activity is measured by the conversion of [6,7-³H]-estrone-3-sulfate to [³H]-estrone. Following a 4-hour incubation, the medium is extracted with toluene, and the radioactivity in the organic phase is measured.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histamine H₃ Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds to the human histamine H₃ receptor (hH₃R) expressed in HEK293 cells.
-
Membrane Preparation: HEK293 cells stably expressing hH₃R are harvested, and the cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a 96-well plate. Cell membranes are incubated with a specific radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound in a binding buffer.
-
Incubation and Filtration: The mixture is incubated at 25°C for 2 hours to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
EGFR and BRAFV600E Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the kinase activity of EGFR and BRAFV600E.
-
Enzyme and Substrate Preparation: Recombinant human EGFR and BRAFV600E enzymes and their respective peptide substrates are prepared in a kinase assay buffer.
-
Inhibition Assay: The assay is conducted in a 96-well plate. The enzyme is pre-incubated with various concentrations of the test compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed cyanophenyl-containing compounds.
EGFR-BRAF Signaling Pathway
Caption: The EGFR-BRAF signaling cascade and points of inhibition by dual inhibitors.[1]
Soluble Guanylate Cyclase (sGC) Activation Pathway
Caption: Activation of soluble guanylate cyclase by NO and cyanophenyl-containing stimulators.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.[2]
This guide underscores the versatility of the cyanophenyl group in designing potent and selective modulators of various biological targets. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics.
References
Comparative Efficacy of N-(2-cyanophenyl)acetamide and Its Analogs Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of N-cyanophenyl-acetamide derivatives against established enzyme inhibitors. While direct enzymatic inhibition data for N-(2-cyanophenyl)acetamide is not extensively available in the public domain, this document synthesizes findings on its close structural analogs and related acetamide compounds. The data presented herein offers a valuable benchmark for researchers engaged in the discovery and development of novel therapeutic agents.
The N-cyanophenyl-acetamide scaffold has emerged as a promising backbone in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antiviral, anti-inflammatory, and antioxidant properties. This guide focuses on the comparative efficacy of these derivatives against well-characterized inhibitors of morbillivirus fusion, cyclooxygenase-2 (COX-2), and glutathione reductase.
Quantitative Comparison of Inhibitory Efficacy
The following tables summarize the inhibitory concentrations (IC50) of N-cyanophenyl-acetamide derivatives and known enzyme inhibitors, providing a clear comparison of their potency.
Table 1: Morbillivirus Fusion Inhibition
| Compound | Target | IC50 | Reference Compound | Target | IC50 |
| N-(3-cyanophenyl)-2-phenylacetamide | Measles Virus (MV) Fusion | 3 µM | Fusion Inhibitor Peptide (FIP) | Measles Virus (MV) Fusion | 1.3 µM[1] |
| N-(3-cyanophenyl)-2-phenylacetamide | Canine Distemper Virus (CDV) Fusion | 3 µM[2][3] | |||
| N-(3-cyanophenyl)-2-phenylacetamide | Wild-type MV infection (human PBMCs) | ~20 µM[2][3] |
Table 2: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Target | IC50 | Reference Compound | Target | IC50 |
| Acetamide Derivatives (general class) | COX-2 | Varies | Celecoxib | COX-2 | 40 nM[4] |
Note: The acetamide scaffold is a common feature in many COX-2 inhibitors. Specific derivatives have shown a wide range of IC50 values.
Table 3: Glutathione Reductase Inhibition
| Compound | Target | IC50 | Reference Compound | Target | IC50 |
| N-ferrocenylmethyl-N-(cyanophenyl)acetamides | Glutathione Reductase | Varies* | Carmustine (BCNU) | Glutathione Reductase | 55.5 µM[5] |
Note: While studies indicate interaction, specific IC50 values for N-ferrocenylmethyl-N-(cyanophenyl)acetamides as glutathione reductase inhibitors require further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Morbillivirus-Induced Membrane Fusion Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against morbillivirus (e.g., Measles Virus) induced cell-cell fusion.
Methodology:
-
Cell Culture: Co-culture effector cells (e.g., Vero cells) expressing the measles virus fusion (F) and hemagglutinin (H) proteins with target cells (e.g., Vero-SLAM cells) that express the viral receptor, SLAM.
-
Compound Treatment: The co-cultured cells are treated with varying concentrations of the test compound (e.g., N-(3-cyanophenyl)-2-phenylacetamide).
-
Fusion Quantification: Cell-cell fusion (syncytia formation) is quantified using a reporter gene assay. For instance, effector cells can be engineered to express a viral polymerase (e.g., T7 polymerase) and target cells a reporter gene under the control of the corresponding promoter (e.g., luciferase under the T7 promoter). Fusion allows the polymerase to access and transcribe the reporter gene.
-
Data Analysis: Luminescence is measured, and the IC50 value is calculated as the concentration of the compound that inhibits the fusion-dependent reporter signal by 50% compared to untreated controls.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the IC50 of test compounds against human recombinant COX-2.
Methodology:
-
Enzyme Incubation: Human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, is measured. This is typically done using a competitive enzyme immunoassay (EIA).
-
Data Analysis: The concentration of PGE2 is determined by spectrophotometry, and the IC50 value is calculated as the concentration of the test compound that reduces PGE2 production by 50% relative to the vehicle control.
Glutathione Reductase Inhibition Assay
Objective: To determine the IC50 of test compounds against glutathione reductase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, EDTA, NADPH, and oxidized glutathione (GSSG).
-
Enzyme and Inhibitor: Purified glutathione reductase and varying concentrations of the test compound are added to the reaction mixture.
-
Kinetic Measurement: The activity of glutathione reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the reaction curve. The IC50 value is the concentration of the test compound that results in a 50% reduction in the enzyme's activity.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of morbillivirus fusion and the experimental workflow for its inhibition assay.
Caption: Morbillivirus Fusion Pathway and Inhibition.
Caption: Morbillivirus Fusion Inhibition Assay Workflow.
References
- 1. A Short Peptide Inhibitor of Measles Virus Fusion Protein that Exhibits Passive Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. apexbt.com [apexbt.com]
- 5. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(2-cyanophenyl)acetamide
Essential Safety and Handling Guide for N-(2-cyanophenyl)acetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 25116-00-1). It is imperative to handle this compound with caution, assuming it may possess similar hazards to related cyanophenyl acetamide derivatives, which include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Ensure eye protection is worn at all times. Use a face shield when there is a risk of splashing or dust generation. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or chemical-resistant apron/suit | Inspect gloves for any signs of degradation before use. Cover all exposed skin. |
| Respiratory | NIOSH-approved respirator | Required when working outside of a fume hood or when dust may be generated. |
| Hands | Chemical-resistant gloves | Wash hands thoroughly after handling, even if gloves were worn.[1] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1] |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked cabinet or other secure location.[1]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as detailed in the table above.
-
Avoid generating dust. If weighing the solid, do so carefully within the fume hood.
-
Prepare solutions in the fume hood.
3. In-Use Procedures:
-
Keep containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
5. Waste Disposal:
-
Collect all waste containing this compound in a designated, labeled hazardous waste container.
-
Follow the disposal procedures outlined in the table above.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
